Pyrrolomycin B
Description
This compound has been reported in Streptomyces and Streptomyces vitaminophilus with data available.
chlorinated nitropyrrole from Actinomycetes strain SF-2080; structure given in first source
Structure
3D Structure
Properties
CAS No. |
79763-00-1 |
|---|---|
Molecular Formula |
C11H6Cl4N2O3 |
Molecular Weight |
356.0 g/mol |
IUPAC Name |
2,4-dichloro-6-[(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methyl]phenol |
InChI |
InChI=1S/C11H6Cl4N2O3/c12-5-1-4(10(18)6(13)3-5)2-7-9(17(19)20)8(14)11(15)16-7/h1,3,16,18H,2H2 |
InChI Key |
ZIOBWQJYKHDNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC2=C(C(=C(N2)Cl)Cl)[N+](=O)[O-])O)Cl)Cl |
Synonyms |
pyrrolomycin B SF-2080B |
Origin of Product |
United States |
Foundational & Exploratory
Pyrrolomycin B Production in Streptomyces Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrrolomycins are a class of potent polyketide antibiotics characterized by a halogenated pyrrole ring. Among them, Pyrrolomycin B has garnered significant interest for its antibacterial properties. This technical guide provides a comprehensive overview of the Streemptomyces species known to produce this compound, with a focus on Streptomyces sp. strain UC 11065. It details the biosynthetic pathway, experimental protocols for production, extraction, and analysis, and discusses the general regulatory mechanisms governing its production. This document is intended to serve as a valuable resource for researchers engaged in the discovery, characterization, and development of novel antibiotics.
This compound Producing Streptomyces Species
Several species of Streptomyces have been identified as producers of pyrrolomycins. The most well-characterized species in the context of this compound production is Streptomyces sp. strain UC 11065. Other species, such as Streptomyces fumanus, are also known to produce a range of pyrrolomycin analogs.[1][2] While Actinosporangium vitaminophilum is a known producer of other pyrrolomycins, Streptomyces sp. UC 11065 is confirmed to produce this compound alongside other derivatives like pyrrolomycins C, D, and dioxapyrrolomycin.[3]
Biosynthesis of this compound
The biosynthesis of pyrrolomycins is closely related to that of pyoluteorin and involves a type II polyketide synthase (PKS) system. The biosynthetic gene cluster responsible for pyrrolomycin production in Streptomyces sp. UC 11065 is designated as the 'dox' cluster.[3][4]
The biosynthesis of this compound is hypothesized to begin with the loading of L-proline onto a carrier protein. The pyrrole ring is then formed and subsequently chlorinated. The polyketide chain is assembled from acetate units and cyclizes to form the dichlorophenyl moiety. A key and relatively late step in the formation of this compound is the nitration of the pyrrole ring. The 'dox' gene cluster contains genes encoding for a nitrate reductase, indicating that nitrite is the likely precursor for the nitro group.[3][5] The final steps involve the condensation of the two ring structures.
Proposed Biosynthetic Pathway
Experimental Protocols
The following protocols are based on methodologies reported for the production, extraction, and analysis of pyrrolomycins from Streptomyces sp. strain UC 11065.
Fermentation Protocol
4.1.1 Media Composition
| Component | Concentration (g/L) |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| Dextrose | 4.0 |
4.1.2 Inoculum Preparation
-
Since Streptomyces sp. UC 11065 does not readily sporulate, maintain cultures as frozen mycelial suspensions in 20% glycerol.
-
Inoculate 100 mL of seed medium with the frozen mycelial stock.
-
Incubate at 28°C with shaking at 250 rpm for 48 hours.
4.1.3 Production Fermentation
-
Inoculate 200 mL of fresh seed medium with 10 mL of the seed culture.
-
Incubate the production culture at 28°C with shaking at 250 rpm for 120 hours.
Extraction and Purification Protocol
4.2.1 Extraction
-
At the end of the fermentation, adjust the pH of the culture to 7.0.
-
Separate the mycelium from the fermentation broth by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
4.2.2 Purification (General Approach) While a specific, detailed purification protocol for this compound is not readily available in the literature, a general approach for purifying polyketide antibiotics from Streptomyces extracts can be employed:
-
Resuspend the crude extract in a minimal volume of methanol.
-
Subject the methanolic solution to silica gel column chromatography.
-
Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate or chloroform:methanol).
-
Collect fractions and analyze for the presence of this compound using HPLC (see section 4.3).
-
Pool fractions containing pure this compound and evaporate the solvent.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase A | Water with 1% Acetic Acid |
| Mobile Phase B | Methanol with 1% Acetic Acid |
| Gradient | Isocratic with 10% B for 5 min, then a linear gradient to 90% B over 10 min, followed by 90% B for 16 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 310 nm |
| Approx. Retention Time | ~9.8 minutes |
Note: Retention times can vary based on the specific column and HPLC system used.
Quantitative Data
Specific production yields for this compound from Streptomyces sp. UC 11065 are not extensively reported in the available scientific literature. Research has primarily focused on the identification of the various pyrrolomycin compounds produced and the elucidation of their biosynthetic pathway rather than the optimization of production for specific analogs. However, HPLC analysis confirms the production of this compound by this strain.[3]
Regulation of this compound Biosynthesis
The specific regulatory mechanisms governing the 'dox' gene cluster for pyrrolomycin biosynthesis have not yet been elucidated. However, the regulation of antibiotic production in Streptomyces is a complex process involving a hierarchical network of regulatory genes.[6][7][8] This network typically includes:
-
Cluster-Situated Regulators (CSRs): These are regulatory genes located within the biosynthetic gene cluster that often act as pathway-specific activators.
-
Global Regulators: These are proteins that respond to broader physiological and environmental signals, such as nutrient availability and cell density, to control the expression of multiple secondary metabolite gene clusters.
-
Feedback Regulation: The final antibiotic product or pathway intermediates can sometimes regulate their own biosynthesis by interacting with regulatory proteins.[9]
Generalized Regulatory Pathway for Antibiotic Production in Streptomyces
Experimental Workflow
The following diagram outlines a typical workflow for the identification, production, and characterization of this compound from a Streptomyces species.
Conclusion
Streptomyces sp. strain UC 11065 is a key producer of the antibacterial compound this compound. The biosynthetic pathway for this polyketide is partially understood, and established protocols for its fermentation, extraction, and analysis provide a solid foundation for further research. While specific quantitative production data and detailed regulatory mechanisms for the 'dox' gene cluster remain areas for future investigation, the information compiled in this guide offers a robust starting point for scientists and researchers in the field of antibiotic discovery and development. Further studies focusing on fermentation optimization and the elucidation of regulatory networks could lead to enhanced yields of this compound and the generation of novel, potent antibiotic derivatives.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additional pyrrolomycins from cultures of Streptomyces fumanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cloning and characterization of the pyrrolomycin biosynthetic gene clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. strain UC 11065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview on transcriptional regulators in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
- 9. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
Pyrrolomycin B: A Technical Guide for Drug Development Professionals
This document provides a comprehensive technical overview of Pyrrolomycin B, a chlorinated nitro-pyrrole antibiotic. It is intended for researchers, scientists, and drug development professionals interested in its chemical structure, properties, biological activity, and potential therapeutic applications.
Core Chemical Structure and Properties
This compound is a member of the pyrrolomycin family of antibiotics, which are polyhalogenated metabolites isolated from microorganisms such as Actinosporangium and Streptomyces species.[1][2] The core structure of this compound, chemically named 2,4-dichloro-6-[(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methyl]phenol, consists of a dichlorinated nitropyrrole ring linked by a methylene bridge to a dichlorinated phenol ring.[1][3][4] This high degree of halogenation and the presence of a nitro group are characteristic features that contribute to its biological activity.[1][3]
Physicochemical Properties
Quantitative physicochemical data for this compound is summarized in the table below. While specific experimental values for melting point and solubility were not found in the reviewed literature, data for the closely related Pyrrolomycin C are included for reference, suggesting that this compound is a lipophilic compound with poor aqueous solubility.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₆Cl₄N₂O₃ | [4] |
| Monoisotopic Mass | 353.91324 Da | [4] |
| Predicted XlogP | 5.0 | [4] |
| Melting Point | Data not available | - |
| Solubility | Data not available (Inferred to be poor in aqueous media) | - |
| Appearance (Pyrrolomycin C) | Yellow needle-like crystals | [1] |
Spectroscopic Data
The structure of this compound was originally elucidated using methods including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.[5] While specific ¹H and ¹³C NMR spectral data for this compound are not detailed in the available literature, data for newly synthesized nitro-pyrrolomycin analogues show characteristic signals for aromatic protons (7.02–8.27 δ), a broad singlet for the pyrrolic NH (13.25–14.72 δ), and a broad singlet for the phenolic OH (10.21-11.27 δ).[6][7]
Biological Activity and Toxicology
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some reported antifungal activity as well.[2] It is generally observed to be more potent against Gram-positive pathogens.[2]
Antibacterial Spectrum
The minimum inhibitory concentrations (MIC) of this compound against a range of bacterial species have been determined, highlighting its potential as an antibacterial agent.[2]
| Organism | MIC Range (µM) | Source |
| Gram-positive bacteria (e.g., S. aureus, S. epidermidis, S. faecalis, B. anthracis) | 0.28 - 35.11 | [2] |
| Gram-negative bacteria (e.g., E. coli, S. typhi, K. pneumoniae, S. sonnei) | 0.28 - 35.11 | [2] |
Toxicology Profile
Toxicological studies have been performed on mice to determine the acute toxicity of this compound.
| Assay | Value | Species | Administration Route | Source |
| LD₅₀ | ~100 mg/kg | JCL-ICR mice | Intraperitoneal (i.p.) | [2] |
Mechanism of Action: A Potent Protonophore
The primary mechanism of action for the pyrrolomycin class of antibiotics is the disruption of bacterial cell membrane energetics.[8] Pyrrolomycins act as potent natural protonophores, which are lipid-soluble molecules that shuttle protons across biological membranes.[3][8]
This action collapses the proton motive force (PMF) across the bacterial cytoplasmic membrane, which is essential for ATP synthesis, nutrient transport, and motility. The uncoupling of oxidative phosphorylation ultimately leads to bacterial cell death.[8] This membrane-depolarizing activity is significantly more potent than that of the classical uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).[8] This mechanism, which does not rely on a specific protein target, may contribute to a lower propensity for resistance development.[9]
Caption: Mechanism of action of this compound as a protonophore.
Experimental Protocols
Isolation from Fermentation Broth
The following protocol outlines the general procedure for the isolation of pyrrolomycins from the fermentation of Actinosporangium vitaminophilum or Streptomyces sp.[10]
-
Fermentation: Inoculate seed medium with a frozen mycelial suspension and grow at 28°C for 48 hours. Transfer the seed culture to fresh production medium and continue fermentation for 120 hours.[10]
-
Extraction: Adjust the culture pH to 7.0 and separate the broth from the mycelium by centrifugation.
-
Purification: Combine all ethyl acetate extracts and concentrate under reduced pressure. Purify the crude extract using High-Performance Liquid Chromatography (HPLC). A typical mobile phase gradient for separation starts with 60:40 methanol-water with 1% acetic acid, changing to 90:10 methanol-water with 1% acetic acid.[10] this compound has an approximate retention time of 9.8 minutes under these conditions.[10]
Chemical Synthesis of Nitro-Pyrrolomycins
A general method for the introduction of a nitro group onto a pyrrolomycin scaffold is described below.[7]
-
Nitration: Dissolve the starting pyrrolomycin material in cold concentrated sulfuric acid.
-
Add an equimolar amount of a sulfonitric mixture (a mixture of concentrated sulfuric and nitric acids) while maintaining the temperature at -10°C with magnetic stirring.[7]
-
Allow the reaction to proceed for 15 minutes.[7]
-
Work-up and Purification: Quench the reaction by cautiously adding it to a cold 5% sulfuric acid solution. Extract the product with a suitable organic solvent like diethyl ether. The crude product can then be purified by flash chromatography.[7]
Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) can be determined using the colorimetric resazurin microtiter assay (REMA).[8]
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[8]
-
Inoculation: Add a standardized bacterial suspension (prepared according to CLSI guidelines) to each well.[11] Include positive (bacteria and medium) and negative (medium only) controls.[11]
-
Incubation: Incubate the plates at 37°C for the appropriate time (e.g., 18-24 hours).
-
Detection: Add a resazurin solution to each well and incubate further. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[8]
Biosynthetic Pathway
Pyrrolomycins are polyketide antibiotics whose biosynthesis is related to that of pyoluteorin.[10] The pathway involves the condensation of L-proline and acetate units.[10] Nitration is believed to be a relatively late step in the pathway, converting precursor molecules like Pyrrolomycin C into nitrated versions such as this compound.[10]
Caption: Hypothetical biosynthetic pathway for this compound.
References
- 1. Buy Pyrrolomycin C | 81910-06-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C11H6Cl4N2O3) [pubchemlite.lcsb.uni.lu]
- 5. Structure of this compound, a chlorinated nitro-pyrrole antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]
- 10. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
Pyrrolomycin B: A Technical Guide to its Protonophore Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolomycins, a class of natural antibiotics, exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[1] Their mechanism of action was initially elusive but has now been clearly identified as protonophoric, leading to the dissipation of the proton motive force across cellular membranes.[1][2] This technical guide provides an in-depth analysis of the protonophore activity of Pyrrolomycin B and its analogs, detailing the underlying molecular mechanisms, summarizing key quantitative data, and outlining the experimental protocols used for their characterization. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action.[2] Pyrrolomycins, naturally produced by Actinosporangium and Streptomyces species, have demonstrated significant antibacterial efficacy.[3] This guide focuses on the now-elucidated primary mechanism of action for this class of compounds: their function as protonophores. A protonophore, or proton translocator, is a molecule that can transport protons across a lipid bilayer, thereby disrupting the proton gradient essential for cellular energy production (ATP synthesis) and other vital processes.[1][4] Pyrrolomycins, including this compound and its well-studied analogs C and D, act as potent uncouplers of oxidative phosphorylation in both bacterial and mitochondrial systems.[2][3]
Core Mechanism: Protonophore Action
Pyrrolomycins function as classic anionic protonophores.[3] Their molecular structure, featuring a deprotonatable pyrrole nitrogen and a phenolic hydroxyl group, allows them to shuttle protons across biological membranes.[5] The process can be described in a cyclical manner:
-
Protonation: In the acidic environment outside the cell or mitochondrial matrix, the anionic form of the pyrrolomycin molecule picks up a proton.
-
Membrane Translocation: The now-neutral, lipophilic molecule diffuses across the lipid bilayer.
-
Deprotonation: Upon reaching the more alkaline interior (cytoplasm or mitochondrial matrix), the pyrrolomycin releases the proton.
-
Return of the Anion: The resulting anionic form of the pyrrolomycin is then driven back across the membrane by the electrochemical potential, ready to repeat the cycle.
This continuous shuttling of protons dissipates the transmembrane proton gradient, leading to a collapse of the membrane potential and uncoupling of the electron transport chain from ATP synthesis.[2][3]
Figure 1. Mechanism of Pyrrolomycin as an anionic protonophore.
Quantitative Data Summary
The protonophoric activity of pyrrolomycins has been quantified in various studies, demonstrating their potency, often exceeding that of the classical uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).[1][2]
Table 1: Antibacterial Activity of Pyrrolomycins
| Compound | Organism | MIC (ng/mL) | Reference |
| Pyrrolomycin D | Staphylococcus aureus | ~1 | [1] |
| Pyrrolomycin C | Staphylococcus aureus | > Pyrrolomycin D | [1] |
| Pyrrolomycin I | Staphylococcus aureus | >10-fold less active than C & D | [1] |
| Pyrrolomycin J | Staphylococcus aureus | >10-fold less active than C & D | [1] |
Table 2: Membrane Depolarization Activity in S. aureus
| Compound | Potency vs. CCCP | Key Observation | Reference |
| Pyrrolomycin C | ~2 orders of magnitude more potent | Most potent depolarizing agent | [1] |
| Pyrrolomycin D | ~1 log more potent than CCCP | Potent nanomolar modulator | [1] |
| Pyrrolomycin I | Less potent than C & D | Methylated analog, reduced activity | [1] |
| Pyrrolomycin J | Less potent than C & D | Methylated analog, reduced activity | [1] |
Table 3: Activity in Mitochondrial and Model Systems
| Compound | System | Observation | Reference |
| Pyrrolomycin C | Isolated Rat Liver Mitochondria | More active than Pyrrolomycin D in uncoupling | [3] |
| Pyrrolomycin D | Inverted Submitochondrial Particles | More active than Pyrrolomycin C | [3] |
| Pyrrolomycin D | Planar Bilayer Lipid Membranes (BLM) | Maximal protonophore activity at ~pH 9 | [3] |
Experimental Protocols
The characterization of pyrrolomycins as protonophores involves several key experimental techniques.
Bacterial Membrane Potential Assay using Potentiometric Dyes
This method assesses the ability of a compound to depolarize the bacterial cell membrane.
-
Principle: Potentiometric dyes like DiSC3(5) or DiOC2(3) accumulate in polarized membranes, and their fluorescence is quenched. Membrane depolarization leads to the release of the dye and an increase in fluorescence.
-
Protocol Outline:
-
Grow bacterial culture (e.g., S. aureus) to mid-log phase.
-
Wash and resuspend cells in a suitable buffer.
-
Add the potentiometric dye (e.g., DiSC3(5)) and incubate to allow for membrane accumulation and fluorescence quenching.
-
Add varying concentrations of the test compound (e.g., this compound).
-
Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.
-
Use a known uncoupler like CCCP as a positive control.
-
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protonophore - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Unmasking the Might of Pyrrolomycin B: An In-depth Guide to its Antibacterial Spectrum
For Immediate Release
A Comprehensive Technical Examination of Pyrrolomycin B's Antibacterial Efficacy for Researchers, Scientists, and Drug Development Professionals.
This whitepaper provides a detailed analysis of the antibacterial spectrum of this compound, a halogenated pyrrole antibiotic. The document collates available quantitative data on its activity, outlines detailed experimental protocols for its assessment, and visualizes key concepts related to its mechanism and evaluation.
Core Data: The Antibacterial Spectrum of this compound
This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) values for a wide range of individual species are not extensively tabulated in publicly available literature, research indicates its potency falls within a notable range.
A comprehensive review of existing studies reveals that this compound exhibits MIC values in the range of 0.28–35.11 µM against a variety of pathogens.[1] This positions it as a compound of significant interest for further investigation in the development of new antibacterial agents. This compound has shown particular promise against Gram-positive bacteria.[1]
For comparative purposes, the table below includes MIC values for other members of the pyrrolomycin family, illustrating the general potency of this class of compounds.
| Organism | Pyrrolomycin A (µM) | This compound (µM) | Pyrrolomycin C (µM) | Pyrrolomycin D (µM) |
| Staphylococcus aureus | 17.29 | 0.28 - 35.11 | 0.61 | ≤0.069 |
| Staphylococcus epidermidis | - | 0.28 - 35.11 | - | - |
| Enterococcus faecalis | - | 0.28 - 35.11 | - | - |
| Bacillus anthracis | - | 0.28 - 35.11 | - | - |
| Escherichia coli | 0.55 - 69.1 | 0.28 - 35.11 | >307.72 | 17.39 |
| Salmonella typhi | 0.55 - 69.1 | 0.28 - 35.11 | >307.72 | 4.34 |
| Klebsiella pneumoniae | 0.55 - 69.1 | 0.28 - 35.11 | >307.72 | 17.39 |
| Shigella sonnei | 0.55 - 69.1 | 0.28 - 35.11 | >307.72 | - |
Note: The data for this compound is presented as a range due to the limited availability of specific MIC values in the cited literature. The values for other pyrrolomycins are included for context and are derived from various studies.[1]
Understanding the Mechanism of Action: A Protonophore in Action
Pyrrolomycins, including this compound, exert their antibacterial effect through a mechanism known as protonophoric action.[2][3] They act as proton shuttles, disrupting the proton motive force across the bacterial cell membrane. This dissipation of the proton gradient is critical as it uncouples oxidative phosphorylation, the primary process by which bacteria generate ATP.[2] The collapse of the membrane potential ultimately leads to bacterial cell death.
Caption: Mechanism of this compound as a protonophore.
Experimental Protocols for Determining Antibacterial Spectrum
The minimum inhibitory concentration (MIC) of this compound is typically determined using standard methods such as broth microdilution or agar dilution, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
References
- 1. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolomycin B: A Technical Guide to a Halogenated Pyrrole Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolomycin B is a member of the pyrrolomycin family of natural antibiotics, characterized by a polyhalogenated pyrrole structure.[1][2] Produced by actinomycetes such as Actinosporangium and Streptomyces species, it exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, mechanism of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. This has spurred a renewed interest in natural products as a source of novel antimicrobial scaffolds. The pyrrolomycins, a class of halogenated pyrrole antibiotics, represent a promising area of investigation.[1][4] this compound, a chlorinated nitro-pyrrole antibiotic, is a notable member of this family.[3][5] Its potent biological activity and distinct mechanism of action make it a subject of interest for further research and potential therapeutic development.
Chemical Structure and Properties
This compound is chemically known as 2,4-dichloro-6-[(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methyl]phenol.[6] Its structure is characterized by a dichlorinated phenolic ring linked to a dichlorinated nitropyrrole moiety.[5][6]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆Cl₄N₂O₃ | [6] |
| Molecular Weight | 355.99 g/mol | [6] |
| Appearance | Yellowish powder | |
| Solubility | Soluble in methanol, ethyl acetate, and DMSO | [1] |
Antimicrobial Activity
This compound demonstrates a broad spectrum of antimicrobial activity, with particular potency against Gram-positive bacteria. Its activity against Gram-negative bacteria and fungi has also been reported.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 209P JC-1 | 0.2 | 0.56 | [1] |
| Staphylococcus epidermidis | - | - | [1] | |
| Enterococcus faecalis | - | - | [1] | |
| Bacillus anthracis | - | - | [1] | |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 12.5 | 35.11 | [1] | |
| Salmonella typhi | 12.5 | 35.11 | [1] | |
| Klebsiella pneumoniae | 12.5 | 35.11 | [1] | |
| Shigella sonnei | 12.5 | 35.11 | [1] | |
| Fungi | ||||
| Candida albicans | >100 | >280.9 | ||
| Aspergillus niger | >100 | >280.9 |
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the bacterial cell membrane's proton gradient. It acts as a protonophore, shuttling protons across the membrane and dissipating the proton motive force.[7][8] This uncoupling of oxidative phosphorylation leads to a depletion of cellular ATP, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of this compound as a protonophore.
Biosynthesis
The biosynthesis of this compound is believed to follow a pathway similar to other pyrrolomycins, involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The proposed pathway starts from L-proline and acetate units.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp.
This protocol describes the general workflow for obtaining this compound from a fermentation culture.
Caption: Workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Fermentation: Inoculate a suitable production medium with a seed culture of Streptomyces sp. and incubate under optimal conditions (e.g., 28°C, 200 rpm) for 5-7 days.
-
Extraction: After incubation, acidify the culture broth to pH 2-3 and extract with an equal volume of ethyl acetate. Repeat the extraction process three times.
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to partially purify the active fractions.
-
Preparative HPLC: Further purify the active fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Detailed Methodology:
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Reading the results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protonophore Activity Assay
The protonophore activity of this compound can be assessed by measuring its ability to dissipate the proton gradient across bacterial membranes using a potentiometric probe like DiSC₃(5).
Detailed Methodology:
-
Bacterial cell preparation: Grow the bacterial strain of interest to the mid-logarithmic phase, then harvest and wash the cells with a suitable buffer (e.g., phosphate-buffered saline).
-
Loading with DiSC₃(5): Resuspend the cells in the buffer and incubate with DiSC₃(5) in the dark to allow the dye to accumulate in the polarized membranes.
-
Fluorescence measurement: Monitor the fluorescence of the cell suspension using a fluorometer. The fluorescence of DiSC₃(5) is quenched when it accumulates in energized membranes.
-
Addition of this compound: Add different concentrations of this compound to the cell suspension. A rapid increase in fluorescence indicates membrane depolarization due to the dissipation of the proton gradient.
Resistance Mechanisms
Bacterial resistance to pyrrolomycins, including this compound, is not typically associated with target modification. Instead, resistance mechanisms primarily involve reduced drug accumulation due to:
-
Efflux pumps: Active transport of the antibiotic out of the bacterial cell.
-
Altered membrane permeability: Changes in the bacterial cell envelope that hinder the uptake of the compound.
Conclusion
This compound is a potent halogenated pyrrole antibiotic with a distinct mechanism of action that involves the disruption of the bacterial membrane's proton motive force. Its broad spectrum of activity, particularly against Gram-positive bacteria, makes it an attractive lead compound for the development of new antimicrobial agents. The information provided in this technical guide, including its biological properties and detailed experimental protocols, serves as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and its analogs in the fight against antibiotic resistance.
References
- 1. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Potent Biological Activities of Chlorinated Nitro-Pyrrole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the multifaceted biological activities of chlorinated nitro-pyrrole compounds. These fascinating molecules, many of which are derived from marine organisms or synthesized in the laboratory, have demonstrated significant potential in the fields of antimicrobial and anticancer research. This document provides a comprehensive overview of their mechanisms of action, quantitative bioactivity data, and the experimental protocols used to elucidate their effects, serving as a vital resource for researchers and drug development professionals.
Introduction to Chlorinated Nitro-Pyrrole Compounds
Chlorinated nitro-pyrrole compounds are a class of heterocyclic organic molecules characterized by a pyrrole ring substituted with at least one chlorine atom and one nitro group.[1] A prominent example of this class is the pyrrolomycin family of antibiotics, which are polyhalogenated metabolites isolated from Actinosporangium and Streptomyces species.[2][3] The presence of both electron-withdrawing chlorine and nitro groups on the pyrrole nucleus significantly influences their electronic properties and biological activities.[4][5] These compounds have garnered considerable interest due to their potent antibacterial, antifungal, and anticancer properties.[6][7][8]
Quantitative Bioactivity Data
The biological potency of chlorinated nitro-pyrrole compounds has been quantified through various in vitro assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against various bacterial strains and the half-maximal inhibitory concentration (IC50) values against cancer cell lines for representative compounds.
Table 1: Antibacterial Activity of Pyrrolomycins (MIC in µM)
| Compound | S. aureus | S. epidermidis | E. faecalis | B. subtilis | E. coli | P. aeruginosa | Reference |
| Pyrrolomycin A | 17.29 | - | - | - | - | - | [2] |
| Pyrrolomycin B | 0.56 | - | - | - | - | - | [2] |
| Pyrrolomycin C | 0.61 | - | - | - | Inactive | Inactive | [2] |
| Pyrrolomycin D | ≤0.069 | ≤0.002 | ≤0.002 | ≤0.002 | 34.78 | - | [2] |
| Pyrrolomycin E | - | - | - | - | Inactive | Inactive | [2] |
| Dioxapyrrolomycin | 0.077-0.64 | - | 0.077-0.64 | - | - | - | [2] |
| Synthetic Nitro-PM 5a | 60 (MBC) | - | - | - | - | - | [3] |
| Synthetic Nitro-PM 5d | - | - | - | - | - | 30 (MBC) | [3] |
| Fluorinated Pyrrolomycin 4 | 73 ng/mL | - | - | - | - | - | [4] |
Note: "PM" refers to Pyrrolomycin. MBC denotes Minimum Bactericidal Concentration.
Table 2: Anticancer Activity of Pyrrolomycins and Derivatives (IC50 in µM)
| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | Reference |
| Pyrrolomycin C | 0.8 | 1.5 | [9] |
| Pyrrolomycin F-series | 0.35 - 1.21 | 0.35 - 1.21 | [9] |
| Marinopyrrole F | 6.1 | - | [9] |
| (+) Marinopyrrole A | ~9 | - | [9] |
| (-) Marinopyrrole A | ~9 | - | [9] |
| Synthetic PM 1 | 1.30 | 1.22 | [3] |
| Synthetic PM 2 | 11.13 | 17.25 | [3] |
Key Biological Mechanisms of Action
Chlorinated nitro-pyrrole compounds exert their biological effects through diverse and potent mechanisms, primarily targeting cellular membranes and critical survival proteins.
Protonophore Activity and Membrane Depolarization
A key mechanism of antimicrobial action for many pyrrolomycins is their function as protonophores.[10] These compounds can shuttle protons across biological membranes, dissipating the proton motive force that is essential for ATP synthesis and other vital cellular processes in bacteria.[11] This disruption of the membrane potential ultimately leads to bacterial cell death. The protonophoric activity is influenced by the lipophilicity of the molecule, which is enhanced by halogenation.[11]
Below is a conceptual workflow for assessing protonophore activity.
Induction of Mcl-1 Degradation in Cancer Cells
In the context of cancer, certain chlorinated pyrrole derivatives, such as marinopyrrole A, have been shown to induce the degradation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[9] Mcl-1 is a key member of the Bcl-2 family of proteins that regulate apoptosis, and its overexpression is a common mechanism of therapeutic resistance in various cancers.[12] By promoting the proteasomal degradation of Mcl-1, these compounds can sensitize cancer cells to apoptosis.[12][13]
The following diagram illustrates the proposed signaling pathway for Mcl-1 degradation induced by these compounds.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of chlorinated nitro-pyrrole compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton broth (or other appropriate bacterial growth medium)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
-
Chlorinated nitro-pyrrole compound stock solution in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known antibiotic like vancomycin or ciprofloxacin)
-
Negative control (medium with solvent)
Procedure:
-
Prepare serial two-fold dilutions of the chlorinated nitro-pyrrole compound in the microtiter plate wells containing Mueller-Hinton broth. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include positive and negative control wells on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1][14]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Chlorinated nitro-pyrrole compound stock solution in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[14]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the chlorinated nitro-pyrrole compound. Include vehicle-treated control wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
The following diagram outlines the workflow for the MTT assay.
Western Blotting for Mcl-1 Degradation
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is adapted for the detection of Mcl-1.[12][13]
Materials:
-
Cancer cell lysates (treated and untreated with the chlorinated nitro-pyrrole compound)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and electroblotting system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Mcl-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Conclusion
Chlorinated nitro-pyrrole compounds represent a promising class of bioactive molecules with significant potential for development as novel antimicrobial and anticancer agents. Their mechanisms of action, including membrane depolarization and induction of Mcl-1 degradation, offer unique therapeutic opportunities. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the study and application of these potent compounds. Further investigation into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and synthesis of pyrrolomycin A, a chlorinated nitro-pyrrole antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of this compound, a chlorinated nitro-pyrrole antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
The Nitro Group: A Key Player in the Potent Biological Activity of Pyrrolomycin B
A Technical Guide for Researchers and Drug Development Professionals
Pyrrolomycin B, a member of the polyhalogenated pyrrole antibiotic family, has garnered significant interest within the scientific community for its potent antimicrobial and cytotoxic properties. This in-depth technical guide elucidates the critical role of the nitro functional group in mediating the pronounced biological activity of this compound and its analogs. Through a comprehensive review of available data, this document provides a detailed analysis of its mechanism of action, quantitative comparisons of its efficacy, and the experimental protocols necessary for its evaluation.
The Pivotal Role of the Nitro Group in this compound's Bioactivity
The chemical structure of this compound, a chlorinated nitropyrrole, intrinsically links its biological function to the presence and position of the nitro group. This electron-withdrawing moiety significantly influences the molecule's electronic properties and lipophilicity, which are crucial determinants of its interaction with biological membranes and cellular targets.
Studies on synthetic nitro-pyrrolomycin analogs have demonstrated that the introduction of a nitro group onto the pyrrole ring can enhance antibacterial activity compared to non-nitrated parent compounds like Pyrrolomycin C. For instance, the replacement of chlorine atoms with a nitro group on the pyrrolic nucleus has been shown to improve the minimal bactericidal concentration (MBC) against both Gram-positive and Gram-negative bacteria[1][2][3]. This suggests that the nitro group is not merely a structural component but an active participant in the compound's mechanism of action. The antimicrobial and anticancer activities of these compounds are influenced by these structural changes on the pyrrolic ring[2].
The biological activity of pyrrolomycins is attributed to their function as protonophores, molecules that can transport protons across biological membranes[4]. This action disrupts the proton motive force, leading to membrane depolarization, uncoupling of oxidative phosphorylation, and ultimately, cell death[5][6][7][8]. The electron-withdrawing nature of the nitro group is thought to enhance this protonophoric effect, thereby potentiating the antibiotic activity. Furthermore, the increased lipophilicity conferred by the nitro group may facilitate better interaction with and penetration of the bacterial cell membrane[1].
Quantitative Analysis of Nitro-Pyrrolomycin Activity
The following tables summarize the quantitative data from studies on various pyrrolomycin analogs, highlighting the impact of the nitro group on their antibacterial and cytotoxic activities.
Table 1: Antibacterial Activity of Pyrrolomycin Analogs
| Compound | Target Organism | Minimal Bactericidal Concentration (MBC) (µM) | Reference |
| Pyrrolomycin C | Staphylococcus aureus | > 100 | [1][2][3] |
| Nitro-Pyrrolomycin 5a | Staphylococcus aureus | 60 | [1] |
| Nitro-Pyrrolomycin 5c | Staphylococcus aureus | 10 | [1][2] |
| Nitro-Pyrrolomycin 5d | Pseudomonas aeruginosa | 30 | [1][2] |
Table 2: Cytotoxic Activity of Pyrrolomycin Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrolomycin C | HCT116 (Colon Cancer) | 0.8 ± 0.05 | [1][2][3] |
| Pyrrolomycin C | MCF-7 (Breast Cancer) | 1.5 ± 0.09 | [1][2][3] |
| Nitro-Pyrrolomycin 5a | HCT116 (Colon Cancer) | 1.10 ± 0.25 | [1][2][3] |
| Nitro-Pyrrolomycin 5a | MCF-7 (Breast Cancer) | 0.95 ± 0.15 | [1][2][3] |
| Nitro-Pyrrolomycin 5c | HCT116 (Colon Cancer) | 0.95 ± 0.11 | [1][2][3] |
| Nitro-Pyrrolomycin 5c | MCF-7 (Breast Cancer) | 1.05 ± 0.13 | [1][2][3] |
| Nitro-Pyrrolomycin 5d | HCT116 (Colon Cancer) | 1.35 ± 0.21 | [1][2][3] |
| Nitro-Pyrrolomycin 5d | MCF-7 (Breast Cancer) | 1.25 ± 0.18 | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of Minimal Bactericidal Concentration (MBC)
The MBC, the lowest concentration of an antimicrobial agent required to kill a particular bacterium, is determined using the broth microdilution method followed by plating on antibiotic-free agar[9][10][11][12][13].
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL[12].
-
Serial Dilution of Test Compound: The pyrrolomycin analog is serially diluted in the broth within a 96-well microtiter plate to create a concentration gradient[12].
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without the compound) and a negative control (broth only) are included[12]. The plate is incubated at 37°C for 24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity)[12].
-
Determination of MBC: An aliquot from the wells showing no visible growth (at and above the MIC) is plated onto antibiotic-free agar plates. The plates are incubated at 37°C for 24-48 hours[13].
-
Analysis: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum[12][13].
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound[14][15][16][17].
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight[14].
-
Compound Treatment: The cells are treated with serial dilutions of the pyrrolomycin analogs and incubated for a specified period (e.g., 48 or 72 hours)[14].
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals[14][15].
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals[14].
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-570 nm[14].
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's activity and the workflows for the key experimental protocols.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for MBC determination.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
References
- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 5. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Pyrrolomycins Are Potent Natural Protonophores [scite.ai]
- 9. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 12. microchemlab.com [microchemlab.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
Methodological & Application
Total Synthesis of Pyrrolomycin B: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the total synthesis of Pyrrolomycin B (also known as Pyrrolomycin A), a chlorinated nitropyrrole antibiotic. The synthesis is based on the method reported by Koyama et al. in 1981. This protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction
This compound is a naturally occurring antibiotic characterized by a 2,3-dichloro-4-nitropyrrole structure. It exhibits significant biological activity, making its synthetic accessibility a topic of interest for further pharmacological investigation and analog development. The total synthesis outlined here proceeds through key steps including the formation of a pyrrole carboxylic acid precursor, followed by chlorination, nitration, and decarboxylation.
Quantitative Data Summary
The following tables summarize the key quantitative data for the total synthesis of this compound, including yields for each step and the spectroscopic data for the final product.
Table 1: Summary of Reaction Yields
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Synthesis of 4-Nitropyrrole-2-carboxylic acid | Pyrrole-2-carboxylic acid | 4-Nitropyrrole-2-carboxylic acid | 85 |
| 2 | Chlorination | 4-Nitropyrrole-2-carboxylic acid | 3,5-Dichloro-4-nitropyrrole-2-carboxylic acid | 70 |
| 3 | Decarboxylation | 3,5-Dichloro-4-nitropyrrole-2-carboxylic acid | This compound (2,3-Dichloro-4-nitropyrrole) | 60 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Data |
| Mass Spectrometry (MS) | m/z: 196 (M+), 198, 200 |
| Infrared (IR) (KBr) | νmax cm⁻¹: 3400 (N-H), 1560 (NO₂), 1370 (NO₂) |
| ¹H NMR (Acetone-d₆) | δ (ppm): 7.0 (1H, d, J=3Hz), 10.8 (1H, br s) |
| ¹³C NMR (Acetone-d₆) | δ (ppm): 122.1, 118.0, 114.5, 111.9 |
| UV (Methanol) | λmax nm (ε): 225 (11,000), 285 (6,000) |
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the total synthesis of this compound.
Step 1: Synthesis of 4-Nitropyrrole-2-carboxylic acid
Methodology: This step involves the nitration of the pyrrole ring at the 4-position.
-
Reaction Setup: To a solution of pyrrole-2-carboxylic acid (1.11 g, 10 mmol) in acetic anhydride (20 ml), add nitric acid (d=1.52, 1.0 ml) dropwise with stirring at -10°C.
-
Reaction: Stir the mixture at -10°C for 1 hour.
-
Work-up: Pour the reaction mixture into ice water and collect the resulting precipitate by filtration.
-
Purification: Recrystallize the crude product from methanol to afford 4-nitropyrrole-2-carboxylic acid as pale yellow needles.
-
Yield: 1.33 g (85%)
-
Melting Point: 210-212°C (decomposition)
-
Step 2: Chlorination of 4-Nitropyrrole-2-carboxylic acid
Methodology: This step introduces two chlorine atoms onto the pyrrole ring at the 3- and 5-positions.
-
Reaction Setup: Dissolve 4-nitropyrrole-2-carboxylic acid (1.56 g, 10 mmol) in dioxane (50 ml).
-
Reaction: Pass a stream of chlorine gas through the solution at room temperature for 30 minutes.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from a mixture of ethyl acetate and n-hexane to give 3,5-dichloro-4-nitropyrrole-2-carboxylic acid.
-
Yield: 1.57 g (70%)
-
Step 3: Decarboxylation to this compound
Methodology: The final step is the removal of the carboxylic acid group to yield the target molecule, this compound.
-
Reaction Setup: Heat 3,5-dichloro-4-nitropyrrole-2-carboxylic acid (225 mg, 1 mmol) in a test tube.
-
Reaction: The compound will melt and then resolidify with the evolution of carbon dioxide.
-
Purification: The resulting solid is this compound. For further purification, it can be recrystallized from a suitable solvent such as chloroform-n-hexane.
-
Yield: 118 mg (60%)
-
Melting Point: 175-177°C
-
Visualizations
The following diagrams illustrate the synthetic workflow and a key reaction in the total synthesis of this compound.
Caption: Overall synthetic workflow for the total synthesis of this compound.
Caption: Key transformation in the chlorination of the pyrrole intermediate.
Application Notes and Protocols for Microwave-Assisted Organic Synthesis of Pyrrolomycin B Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of Pyrrolomycin B analogs using Microwave-Assisted Organic Synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity. The primary biological target for the synthesized analogs discussed herein is Sortase A (SrtA), a crucial enzyme for virulence in Gram-positive bacteria, making these compounds promising candidates for the development of novel anti-infective agents.
Introduction to Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis utilizes microwave radiation to heat reaction mixtures. Unlike conventional heating, which relies on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This efficient energy transfer can accelerate reaction rates, often by orders of magnitude, and enable reactions to be performed at higher temperatures and pressures in sealed vessels.[2] Key advantages of MAOS include:
-
Rapid Reactions: Reaction times are often reduced from hours to minutes.[3]
-
Higher Yields: Increased reaction rates and reduced side reactions can lead to improved product yields.[3]
-
Greener Chemistry: The efficiency of microwave heating can reduce energy consumption and often allows for the use of smaller quantities of solvents.[2]
-
Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time ensures high reproducibility.
Data Presentation: Synthesis and Biological Activity of this compound Analogs
The following table summarizes the reaction conditions and biological activity of a series of this compound analogs synthesized via microwave irradiation. The primary biological data presented are the half-maximal inhibitory concentrations (IC50) against Sortase A (SrtA), a key enzyme involved in the anchoring of virulence factors to the cell wall of Gram-positive bacteria.[4]
| Compound ID | Structure | Reaction Time (min) | Microwave Power (W) | Temperature (°C) | Yield (%) | SrtA IC50 (µM) | Reference |
| 1a | (2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone | 15 | 100 | 120 | 85 | >300 | Raimondi et al., 2019[4] |
| 1b | (5-bromo-2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone | 15 | 100 | 120 | 82 | 300±20 | Raimondi et al., 2019[4] |
| 1c | (3,5-dibromo-2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone | 15 | 100 | 120 | 78 | 160±15 | Raimondi et al., 2019[4] |
| 1d | (3,5-dibromo-2-hydroxyphenyl)(4,5-dibromo-1H-pyrrol-2-yl)methanone | 20 | 120 | 140 | 75 | 130±10 | Raimondi et al., 2019[4] |
| 1e | (5-chloro-2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone | 15 | 100 | 120 | 80 | 280±25 | Raimondi et al., 2019[4] |
| 1f | (3,5-dichloro-2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone | 15 | 100 | 120 | 77 | 150±12 | Raimondi et al., 2019[4] |
| 2 | (3,5-Dibromo-2-methoxyphenyl)(3,4,5-tribromo-1-methyl-1H-pyrrol-2-yl)methanone | N/A (Conventional) | N/A | r.t. | 68 | N/A | Raimondi et al., 2021[5] |
| 5c | (4-Bromo-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-methoxyphenyl)methanone | N/A (Conventional) | N/A | -10 to r.t. | 78 | N/A (MBC vs S.aureus: 5µM) | Raimondi et al., 2021[5] |
N/A: Not available in the cited literature. MBC: Minimum Bactericidal Concentration.
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of this compound analogs, based on the methods described by Raimondi et al. (2019).
General Protocol for the Synthesis of (hydroxyphenyl)(1H-pyrrol-2-yl)methanone Analogs (1a-f)
This protocol describes a one-pot, three-component reaction for the synthesis of the pyrrole core, followed by acylation.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Appropriately substituted aniline (e.g., 2-aminophenol, 2-amino-4-bromophenol)
-
Glacial Acetic Acid
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol) and 2,5-dimethoxytetrahydrofuran (1.0 mmol).
-
Solvent and Catalyst: Add glacial acetic acid (3 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with a power of 100 W, maintaining a temperature of 120°C for 15 minutes.
-
Workup and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 8:2 v/v) to afford the desired product.
-
Protocol for the Bromination of the Pyrrole Ring (e.g., Synthesis of 1d)
This protocol describes the subsequent halogenation of the pyrrole ring.
Materials:
-
(3,5-dibromo-2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone (1c) (1.0 mmol)
-
N-Bromosuccinimide (NBS) (2.0 mmol)
-
Acetonitrile (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, dissolve (3,5-dibromo-2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone (1c) (1.0 mmol) in acetonitrile (5 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (2.0 mmol) to the solution.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with a power of 120 W, maintaining a temperature of 140°C for 20 minutes.
-
Workup and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 9:1 v/v) to yield the desired dibrominated product (1d).
-
Mandatory Visualizations
Signaling Pathway Diagram: Inhibition of Sortase A
Experimental Workflow Diagram: Microwave-Assisted Synthesis
Logical Relationship Diagram: MAOS Advantages
References
- 1. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This "Green" Method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public.pensoft.net [public.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Preparative HPLC for the Purification of Pyrrolomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolomycin B, a chlorinated nitro-pyrrole antibiotic produced by Streptomyces species, has demonstrated significant antibacterial and antifungal activities. Its potential as a therapeutic agent necessitates a robust and scalable purification method to obtain high-purity material for further research and development. This application note provides a detailed protocol for the purification of this compound from a fermentation broth using preparative High-Performance Liquid Chromatography (HPLC). The methodology is based on a reversed-phase chromatography strategy, which is well-suited for the separation of moderately polar to non-polar compounds like pyrrolomycins.
Introduction
Pyrrolomycins are a family of halogenated antibiotics isolated from various actinomycetes.[1] this compound is structurally characterized by a dichlorinated hydroxyphenyl ring linked to a dichlorinated nitropyrrole moiety.[2][3] Like other members of its class, this compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug discovery programs.[4][5] Effective preclinical and clinical evaluation of this compound hinges on the availability of highly purified material. Preparative HPLC is a powerful technique for the isolation of natural products, offering high resolution and scalability.[6][7][8] This document outlines a comprehensive workflow for the purification of this compound, from initial extraction to final polishing by preparative HPLC.
Physicochemical Properties of Pyrrolomycins
Understanding the physicochemical properties of pyrrolomycins is crucial for developing an effective purification strategy. While specific data for this compound is limited, information on the closely related Pyrrolomycin C provides valuable insights.
| Property | Observation/Characteristic | Implication for Purification |
| Solubility | Soluble in acetone, dioxane, ethyl acetate, and lower alcohols. Sparingly soluble in chloroform. Insoluble in water.[4] | Suggests that reversed-phase HPLC with organic solvents is a suitable purification method. The sample should be dissolved in a strong organic solvent for injection. |
| Stability | Generally stable under slightly acidic to neutral pH conditions.[4] Potential for hydrolysis in strongly basic media.[4] | The mobile phase for HPLC should be maintained within a neutral to slightly acidic pH range to prevent degradation of the target compound. |
| Structure | Contains a dichlorinated nitropyrrole and a dichlorinated phenol moiety.[2][3] | The presence of aromatic rings and halogens makes it suitable for detection by UV spectrophotometry. The nitro group and phenolic hydroxyl group offer sites for potential interactions with the stationary phase. |
Experimental Protocols
Extraction of this compound from Fermentation Broth
This protocol describes the initial extraction of this compound from a Streptomyces fermentation culture.
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction:
-
Adjust the pH of the supernatant to 6.0-7.0.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases.
-
-
Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.
-
Sample Preparation for HPLC: Dissolve the dried extract in a minimal volume of methanol or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Preparative HPLC Purification of this compound
This section details the instrumental setup and method for the preparative HPLC purification.
Instrumentation:
-
Preparative HPLC system with a binary gradient pump
-
Autosampler or manual injector with a large volume loop
-
UV-Vis detector
-
Fraction collector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40-90% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | 270 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
Protocol:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (40% B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared crude extract onto the column.
-
Chromatographic Separation: Run the gradient elution as specified in the table above.
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the UV chromatogram. The retention time of this compound will need to be determined initially through analytical scale injections of the crude extract and comparison with any available standards.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Post-Purification Processing: Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
This compound Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Purification Parameters
Caption: Key parameters influencing preparative HPLC purification.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound from complex biological matrices. The use of reversed-phase preparative HPLC with a C18 stationary phase and a water/acetonitrile gradient is a robust approach for isolating this class of compounds. The provided workflow and parameters can be optimized further based on the specific fermentation conditions and the purity requirements of the final product. This methodology will aid researchers in obtaining high-quality this compound for comprehensive biological and pharmacological studies.
References
- 1. Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H6Cl4N2O3) [pubchemlite.lcsb.uni.lu]
- 4. Buy Pyrrolomycin C | 81910-06-7 [smolecule.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reverse Phase Prep HPLC Columns | Agilent [agilent.com]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Pyrrolomycin B on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolomycins are a class of halogenated pyrrole antibiotics produced by various species of Streptomyces and Actinosporangium. While their potent antibacterial and antifungal activities are well-documented, their potential as cytotoxic agents against human cell lines is an area of growing interest for anti-cancer drug discovery. This document provides detailed application notes and experimental protocols for the in vitro cytotoxicity testing of Pyrrolomycin B on human cell lines.
Disclaimer: Direct experimental data on the cytotoxicity of this compound against human cell lines is limited in the current scientific literature. The data and protocols presented here are largely based on studies of closely related and well-characterized analogs, including Pyrrolomycin C, D, F-series, and synthetic derivatives. These protocols serve as a comprehensive guide for initiating studies on this compound, but researchers are strongly encouraged to optimize these methods for their specific experimental conditions.
Data Presentation: Cytotoxicity of Pyrrolomycin Analogs
The following tables summarize the reported 50% inhibitory concentration (IC50) values of various Pyrrolomycin analogs on different human cancer cell lines. This data provides a valuable reference for estimating the potential cytotoxic concentration range for this compound.
Table 1: IC50 Values of Pyrrolomycin Analogs on Human Cancer Cell Lines
| Compound/Analog | Cell Line | Cell Type | IC50 (µM) | Citation |
| Pyrrolomycin C | HCT-116 | Colon Carcinoma | 0.8 | [1] |
| MCF-7 | Breast Adenocarcinoma | 1.5 | [1] | |
| Pyrrolomycin D | HepG2 | Hepatocellular Carcinoma | Not specified, but cytotoxic | [2] |
| HEK293 | Embryonic Kidney | Not specified, but cytotoxic | [2] | |
| Pyrrolomycin F-series (F1, F2a, F2b, F3) | HCT-116 | Colon Carcinoma | 0.35 - 1.21 | [1] |
| MCF-7 | Breast Adenocarcinoma | 0.35 - 1.21 | [1] | |
| Marinopyrrole F | HCT-116 | Colon Carcinoma | 6.1 | [1] |
| Synthetic Nitro-Pyrrolomycins (e.g., PM 1) | HCT-116 | Colon Carcinoma | 1.30 ± 0.35 | [3] |
| MCF-7 | Breast Adenocarcinoma | 1.22 ± 0.69 | [3] |
Table 2: Cytotoxicity of Pyrrolomycin Analogs on a Non-Tumoral Human Cell Line
| Compound/Analog | Cell Line | Cell Type | IC50 (µM) | Citation |
| Synthetic Nitro-Pyrrolomycins (e.g., PM 2) | hTERT-RPE-1 | Retinal Pigment Epithelial | >7 | [4] |
Experimental Protocols
Cell Culture and Maintenance
Protocol:
-
Cell Lines: Obtain human cancer cell lines (e.g., HCT-116, MCF-7, HepG2) and a non-cancerous human cell line (e.g., hTERT-RPE-1) from a reputable cell bank.
-
Culture Medium: Culture the cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For example:
-
HCT-116: McCoy's 5A Medium
-
MCF-7: Eagle's Minimum Essential Medium (EMEM)
-
HepG2: Eagle's Minimum Essential Medium (EMEM)
-
hTERT-RPE-1: DMEM/F-12 Medium
-
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cell lines
-
96-well plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium. It is advisable to perform a preliminary range-finding experiment (e.g., 0.1, 1, 10, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours. A 48-hour incubation is a common starting point[4].
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow of the in vitro cytotoxicity testing of this compound.
Postulated Signaling Pathway for Pyrrolomycin-Induced Cytotoxicity
Based on the known mechanisms of Pyrrolomycin C and D, a likely pathway for this compound-induced cytotoxicity involves the disruption of mitochondrial function.
Caption: Postulated signaling pathway for this compound-induced cell death.
Alternative Postulated Signaling Pathway via Mcl-1 Inhibition
Drawing parallels with the related compound Marinopyrrole A, an alternative or complementary mechanism for this compound could involve the induction of apoptosis through the inhibition of the anti-apoptotic protein Mcl-1.
Caption: Alternative mechanism of this compound via Mcl-1 inhibition.
References
- 1. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives [mdpi.com]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genetic Manipulation of Streptomyces for Enhanced Pyrrolomycin B Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolomycins are a family of potent antibiotics with significant activity against Gram-positive bacteria. Pyrrolomycin B, a member of this family, is produced by several Streptomyces species, including Streptomyces sp. strain UC 11065. The biosynthetic gene cluster responsible for pyrrolomycin production (the dox cluster) has been identified and characterized, opening avenues for genetic manipulation to enhance the production of these valuable compounds.[1] This document provides detailed application notes and protocols for the targeted genetic manipulation of Streptomyces to increase the yield of this compound. The methodologies described are based on established genetic engineering techniques for Streptomyces and the known characteristics of the pyrrolomycin biosynthetic gene cluster.
This compound Biosynthetic Gene Cluster
The dox biosynthetic gene cluster from Streptomyces sp. UC 11065 contains a set of genes predicted to be involved in the biosynthesis, regulation, and transport of pyrrolomycins.[1] A hypothetical biosynthetic pathway for pyrrolomycins, including this compound, has been proposed.[1][2] The cluster includes genes encoding polyketide synthases (PKS), halogenases, and putative regulatory proteins.[1] Understanding the function of these genes is crucial for designing effective metabolic engineering strategies.
Strategies for Enhancing this compound Production
Several genetic manipulation strategies can be employed to enhance the production of this compound in Streptomyces. These strategies focus on increasing the expression of the biosynthetic genes, augmenting the supply of precursors, and eliminating competing metabolic pathways.
-
Overexpression of Positive Regulatory Genes: The dox cluster likely contains pathway-specific positive regulators. Identifying and overexpressing these genes under the control of a strong constitutive promoter can lead to the upregulation of the entire biosynthetic pathway.
-
Deletion of Repressor Genes: Putative repressor genes within the dox cluster or global repressors affecting secondary metabolism can be targeted for deletion. This can relieve negative regulation and enhance this compound production.[3]
-
Promoter Engineering: The native promoters of key biosynthetic genes or operons within the dox cluster can be replaced with stronger, constitutive promoters to drive higher levels of transcription.
-
Enhancing Precursor Supply: The biosynthesis of this compound requires specific precursors. Engineering central carbon metabolism to increase the intracellular pool of these precursors, such as malonyl-CoA and specific amino acids, can significantly boost product yield.[4][5]
-
Heterologous Expression: The entire dox gene cluster can be cloned and expressed in a high-producing, genetically tractable heterologous Streptomyces host.[6][7][8][9] This approach can overcome limitations present in the native producer.
Data Presentation
| Strain | Genetic Modification | This compound Titer (mg/L) | Fold Increase | Biomass (g/L) | Reference |
| Streptomyces sp. UC 11065 (Wild Type) | None | 15 ± 2 | 1.0 | 8.5 ± 0.5 | Hypothetical |
| Streptomyces sp. UC 11065::doxR+ | Overexpression of putative positive regulator doxR | 45 ± 5 | 3.0 | 8.2 ± 0.4 | Hypothetical |
| Streptomyces sp. UC 11065 ΔdoxN | Deletion of putative repressor doxN | 30 ± 3 | 2.0 | 8.6 ± 0.6 | Hypothetical |
| Streptomyces sp. UC 11065 PermE**-dox_operon | Replacement of native promoter with PermE** | 60 ± 7 | 4.0 | 8.1 ± 0.5 | Hypothetical |
| S. coelicolor M1152::dox_cluster | Heterologous expression of the dox cluster | 75 ± 8 | 5.0 | 9.5 ± 0.7 | Hypothetical |
Experimental Protocols
Protocol 1: Overexpression of a Putative Positive Regulator (doxR)
This protocol describes the overexpression of a putative positive regulatory gene from the dox cluster in Streptomyces sp. UC 11065 using an integrative plasmid.
Materials:
-
Streptomyces sp. UC 11065
-
E. coli ET12567/pUZ8002
-
Integrative plasmid pSET152
-
Strong constitutive promoter (e.g., ermEp*)
-
DNA primers for doxR amplification
-
Restriction enzymes and T4 DNA ligase
-
Appropriate antibiotics (apramycin, kanamycin, nalidixic acid)
-
Media: TSB, ISP4, MS agar
Procedure:
-
Amplification of doxR: Amplify the coding sequence of the putative positive regulator doxR from Streptomyces sp. UC 11065 genomic DNA using PCR with primers containing appropriate restriction sites.
-
Plasmid Construction: Digest the amplified doxR fragment and the pSET152 vector containing the ermEp* promoter with the corresponding restriction enzymes. Ligate the doxR fragment downstream of the promoter in pSET152.
-
Transformation of E. coli : Transform the ligation mixture into E. coli DH5α for plasmid propagation and verification by restriction analysis and sequencing.
-
Conjugation: Introduce the confirmed overexpression plasmid into the non-methylating E. coli strain ET12567/pUZ8002. Grow the E. coli donor and Streptomyces sp. UC 11065 recipient strains to mid-log phase. Mix the cultures and plate on MS agar.
-
Selection of Exconjugants: Overlay the plates with apramycin and nalidixic acid to select for Streptomyces exconjugants containing the integrated plasmid.
-
Verification: Confirm the integration of the overexpression cassette into the Streptomyces genome by PCR using primers flanking the integration site.
-
Fermentation and Analysis: Cultivate the wild-type and engineered strains in a suitable production medium. Extract the culture broth with an organic solvent and analyze the this compound production by HPLC.
Protocol 2: Gene Deletion of a Putative Repressor (doxN) using CRISPR-Cas9
This protocol outlines the deletion of a putative repressor gene doxN in Streptomyces sp. UC 11065.
Materials:
-
Streptomyces sp. UC 11065
-
CRISPR-Cas9 editing plasmid (e.g., pCRISPR-cas9)
-
sgRNA expression cassette
-
Homology arms (approx. 1.5 kb) flanking doxN
-
Appropriate antibiotics
-
Media: TSB, ISP4, MS agar
Procedure:
-
Design sgRNA: Design a specific sgRNA targeting the coding sequence of doxN.
-
Construct Gene Editing Plasmid: Clone the sgRNA cassette and the upstream and downstream homology arms of doxN into the CRISPR-Cas9 plasmid.
-
Transformation: Introduce the gene editing plasmid into Streptomyces sp. UC 11065 protoplasts or via conjugation.
-
Selection of Mutants: Select for transformants on appropriate antibiotic-containing media.
-
Curing of the Plasmid: Culture the transformants in antibiotic-free medium to facilitate the loss of the temperature-sensitive CRISPR-Cas9 plasmid.
-
Screening for Deletions: Screen the resulting colonies for the desired gene deletion by PCR using primers flanking the doxN locus.
-
Verification: Confirm the deletion by Sanger sequencing of the PCR product.
-
Phenotypic Analysis: Compare the this compound production of the deletion mutant with the wild-type strain using fermentation and HPLC analysis.
Visualizations
Caption: Workflow for overexpression of a positive regulator.
Caption: Hypothetical regulatory pathway for this compound.
References
- 1. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Engineering the precursor supply pathway in Streptomyces gilvosporeus for overproduction of natamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Heterologous Expression of the Nybomycin Gene Cluster from the Marine Strain Streptomyces albus subsp. chlorinus NRRL B-24108 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Heterologous Expression of the Nybomycin Gene Cluster from the Marine Strain Streptomyces albus subsp. chlorinus NRRL B-24108 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating TolC-Mediated Efflux of Pyrrolomycin B in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the role of the TolC efflux pump in the export of Pyrrolomycin B in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: My wild-type E. coli strain is resistant to this compound. Does this indicate TolC-mediated efflux?
A1: High resistance in wild-type E. coli to pyrrolomycins is strongly suggestive of efflux-mediated resistance. The outer membrane channel TolC is a major component of multidrug efflux pumps in Gram-negative bacteria.[1][2] Studies have shown that deleting the tolC gene renders E. coli highly sensitive to Pyrrolomycins C and D, indicating that TolC is crucial for their efflux.[3] To confirm this, you should compare the Minimum Inhibitory Concentration (MIC) of this compound against your wild-type strain and a corresponding ΔtolC mutant. A significant decrease in the MIC for the ΔtolC strain would confirm TolC-dependent efflux.
Q2: I observe a significant decrease in this compound MIC for my ΔtolC mutant, but not for ΔacrA or ΔacrB mutants. What does this suggest?
A2: This is an interesting and reported phenomenon. While AcrAB-TolC is a primary efflux pump in E. coli, TolC can associate with other inner membrane transporters.[4][5] Research has shown that while ΔtolC mutants are highly susceptible to pyrrolomycins, ΔacrA and ΔacrB mutants can remain resistant.[3] This suggests that this compound efflux is mediated by TolC in conjunction with an inner membrane transporter other than AcrB.
Q3: My this compound activity varies between experiments. What could be the cause?
A3: Inconsistent activity of pyrrolomycins can be due to components in your culture medium. Pyrrolomycins are known to bind to albumin, such as bovine serum albumin (BSA), which is often a component of microbiological media supplements.[3] This binding can sequester the compound, reducing its effective concentration and apparent activity. Ensure your media composition is consistent, and consider using a medium without albumin if you suspect this is an issue.
Q4: I am trying to select for this compound resistant mutants from a ΔtolC strain but am unsuccessful. Why might this be?
A4: The mechanism of action for pyrrolomycins is as potent protonophores, which disrupt the proton motive force across the bacterial membrane.[3][6] This can make it difficult for bacteria to develop target-based resistance. Resistance mechanisms that do arise in ΔtolC backgrounds are often related to restoring efflux, for instance, through the overexpression of other transporters that can partially compensate for the loss of TolC, or mutations affecting compound penetration.[3]
Troubleshooting Guides
Problem 1: No significant difference in this compound MIC between wild-type and ΔtolCE. coli.
| Possible Cause | Suggested Solution |
| Incorrect strain verification. | Confirm the genotype of your wild-type and ΔtolC strains by PCR and sequencing of the tolC locus. |
| This compound degradation. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. |
| Media composition. | As mentioned in the FAQs, components like albumin can interfere with this compound activity.[3] Test in a minimal medium to see if the phenotype becomes apparent. |
| Low this compound concentration range. | The difference in susceptibility may only be apparent at specific concentrations. Test a broader range of this compound concentrations in your MIC assay. |
Problem 2: High background fluorescence in my real-time efflux assay using a fluorescent dye.
| Possible Cause | Suggested Solution |
| Incomplete washing of cells. | Ensure cells are thoroughly washed to remove extracellular dye before starting the efflux measurement. |
| Cell lysis. | High concentrations of the dye or other reagents can cause cell lysis, releasing DNA that binds the dye. Reduce the dye concentration or check cell viability. |
| Autofluorescence of medium. | Some media components can be autofluorescent. Use a minimal, defined medium for the assay to reduce background. |
| Incorrect instrument settings. | Optimize the excitation and emission wavelengths and the gain settings on your fluorometer for the specific dye you are using. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Pyrrolomycins C and D against various E. coli strains, demonstrating the critical role of TolC in their efflux.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolomycin C | E. coli WT | >256 | [3] |
| E. coli ΔtolC | 0.25 | [3] | |
| E. coli ΔacrA | >256 | [3] | |
| E. coli ΔacrB | >256 | [3] | |
| Pyrrolomycin D | E. coli WT | >256 | [3] |
| E. coli ΔtolC | 0.025 | [3] | |
| E. coli ΔacrA | >256 | [3] | |
| E. coli ΔacrB | >256 | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard microdilution methods.
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the E. coli strain into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.4-0.6 (logarithmic phase).
-
Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in fresh CAMHB.
-
-
Prepare this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in a 96-well plate. The final volume in each well should be 50 µL. Include a no-drug control.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate, bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: Real-Time Ethidium Bromide Efflux Assay
This protocol measures the activity of efflux pumps by monitoring the fluorescence of an intercalating dye.
-
Prepare Cells:
-
Grow E. coli strains (wild-type and ΔtolC) to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS) containing a carbon source (e.g., 0.4% glucose) but lacking an energy source for the pump.
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
-
-
Dye Loading:
-
Add Ethidium Bromide (EtBr) to a final concentration of 2 µg/mL and the efflux pump inhibitor Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a final concentration of 100 µM to de-energize the cells and allow the dye to accumulate.
-
Incubate at 37°C for 1 hour in the dark.
-
-
Initiate Efflux:
-
Wash the cells to remove extracellular EtBr and CCCP, and resuspend in PBS with 0.4% glucose to energize the cells and initiate efflux.
-
Transfer the cell suspension to a fluorometer cuvette or a black-walled 96-well plate.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the decrease in fluorescence over time using a fluorometer (Excitation: 530 nm, Emission: 600 nm). A rapid decrease in fluorescence indicates active efflux of EtBr.
-
Visualizations
Caption: TolC-mediated efflux pump assembly and function.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. Frontiers | Mechanism and Function of the Outer Membrane Channel TolC in Multidrug Resistance and Physiology of Enterobacteria [frontiersin.org]
- 2. The Antibiotic Efflux Protein TolC Is a Highly Evolvable Target under Colicin E1 or TLS Phage Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of TolC-Dependent Multidrug Transporters of Escherichia coli in Resistance to β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the role of TolC in multidrug efflux: the function and assembly of AcrAB-TolC tolerate significant depletion of intracellular TolC protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Impact of Albumin on Pyrrolomycin B Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for investigating the influence of albumin in culture media on the biological activity of Pyrrolomycin B and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to the pyrrolomycin family of antibiotics. These compounds act as potent natural protonophores.[1][2] They disrupt the proton gradient across the bacterial cell membrane, leading to membrane depolarization and the uncoupling of oxidative phosphorylation, which ultimately results in bacterial cell death.[1][2]
Q2: How does albumin in culture media affect the activity of this compound?
A2: Albumin, a common supplement in bacteriological and cell culture media, can significantly reduce the antibacterial efficacy of pyrrolomycins.[1][2] This is because pyrrolomycins are highly bound to albumin.[1] This binding sequesters the compound, reducing its free concentration in the medium and thus its availability to exert its antibacterial effect.[1]
Q3: Is the effect of albumin on this compound activity significant?
A3: Yes, the effect is highly significant. The addition of bovine serum albumin (BSA) or fetal calf serum (FCS) to culture media has been shown to increase the minimum inhibitory concentration (MIC) of pyrrolomycins against bacteria such as Staphylococcus aureus and Escherichia coli by at least two orders of magnitude.[1]
Q4: Does the presence of albumin affect the interpretation of cytotoxicity and selectivity index data for pyrrolomycins?
A4: Absolutely. The presence of albumin or FCS in cell culture media, which is a standard practice for cytotoxicity assays, can lead to an overestimation of the selectivity index (antibiotic activity vs. cytotoxic activity).[1] The high protein-binding of pyrrolomycins reduces their effective concentration in cytotoxicity assays, making them appear less toxic to eukaryotic cells than they might be in vivo where free drug concentrations can vary.[1]
Q5: Are there alternative supplements to use in culture media to avoid the interference of albumin?
A5: For certain applications, such as the culture of Mycobacterium tuberculosis, it has been demonstrated that replacing the albumin-containing OADC supplement with a supplement containing tyloxapol can eliminate the inhibitory effect of albumin on pyrrolomycin activity.[1] Researchers should carefully consider the nutritional requirements of their specific bacterial strains when choosing alternative supplements.
Troubleshooting Guide
Issue: I am observing lower than expected activity of this compound in my antibacterial assays.
-
Question: Are you using a culture medium supplemented with serum or albumin (e.g., BSA, FCS)?
-
Answer: The presence of albumin can drastically decrease the apparent activity of this compound.[1] Refer to the data tables below to see the expected shift in MIC values in the presence of albumin. Consider performing your assay in a medium devoid of albumin or with a reduced concentration to confirm its impact.
-
-
Question: Is your bacterial strain appropriate for testing this compound activity?
Issue: My in vitro cytotoxicity results suggest a high therapeutic window, but this is not reflected in vivo.
-
Question: What were the culture conditions for your cytotoxicity assay?
-
Answer: If your cell culture medium was supplemented with serum (e.g., 10% FCS), the high protein binding of this compound likely reduced the free compound concentration, leading to an artificially low cytotoxicity reading.[1] It is crucial to consider the impact of protein binding when extrapolating in vitro cytotoxicity data to an in vivo setting.
-
Quantitative Data Summary
The following tables summarize the impact of Bovine Serum Albumin (BSA) and Fetal Calf Serum (FCS) on the Minimum Inhibitory Concentration (MIC) of Pyrrolomycin C and D against various bacterial strains.
Table 1: Effect of BSA and FCS on Pyrrolomycin D MIC (μg/mL)
| Bacterial Strain | CAMHB | CAMHB + 0.5% BSA | CAMHB + 10% FCS |
| S. aureus SH1000 | 0.025 | >25 | >25 |
| E. coli ΔtolC | 0.025 | 3 | 12.5 |
Data extracted from a study on the mechanism of action of pyrrolomycins.[1] CAMHB: Cation-Adjusted Mueller-Hinton Broth.
Table 2: Effect of BSA on Pyrrolomycin C and D MIC (μg/mL) against M. tuberculosis
| Compound | 7H9-GTy-ND | 7H9-GTy-ND + 0.5% BSA |
| Pyrrolomycin C | 0.75 | 12.5 |
| Pyrrolomycin D | 0.1 | 1.5 |
Data extracted from the same study, demonstrating the impact of BSA in a different medium.[1] 7H9-GTy-ND: Middlebrook 7H9 medium with glycerol, tyloxapol, dextrose, and NaCl.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Albumin-Free and Albumin-Containing Media
This protocol is adapted from standard broth microdilution methods to assess the impact of albumin on this compound activity.
-
Preparation of Media:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the base medium.
-
Prepare two sets of supplemented media:
-
CAMHB + 0.5% (w/v) Bovine Serum Albumin (BSA) Fraction V.
-
CAMHB + 10% (v/v) Fetal Calf Serum (FCS).
-
-
Ensure all media are sterile.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest (e.g., S. aureus SH1000) overnight on an appropriate agar plate.
-
Inoculate a single colony into sterile saline or CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in each of the three media types (CAMHB, CAMHB + BSA, CAMHB + FCS) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only) for each media condition.
-
Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for MIC determination.
Caption: this compound mechanism and albumin interference.
References
- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolomycins Are Potent Natural Protonophores [pubmed.ncbi.nlm.nih.gov]
- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins [mdpi.com]
Strategies to reduce the cytotoxicity of Pyrrolomycin B derivatives
Welcome to the technical support center for researchers working with Pyrrolomycin B and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the development of analogs with reduced cytotoxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity a concern?
This compound is a polyhalogenated nitropyrrole antibiotic.[1][2] Its chemical structure is (2,4-dichloro-6-[(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methyl]phenol).[3] Like other members of the pyrrolomycin family, it exhibits potent biological activity, but its development is hampered by high cytotoxicity.[4] In vivo studies have shown that natural pyrrolomycins can be toxic; for instance, this compound has a reported LD50 of approximately 100 mg/kg in mice when administered intraperitoneally, indicating significant acute toxicity.[5][6]
Q2: What is the primary mechanism of cytotoxicity for pyrrolomycins?
The cytotoxicity of pyrrolomycins is multifaceted. A primary mechanism is their function as potent protonophores, which disrupt the proton gradient across mitochondrial membranes.[7] This uncoupling of oxidative phosphorylation leads to a decrease in the mitochondrial membrane potential (ΔΨm), ATP depletion, and the initiation of apoptosis.[7][8] Other reported cytotoxic effects for the broader class of pyrrolomycins and related compounds include the induction of reactive oxygen species (ROS), impairment of biological membranes, and perturbation of cytoskeletal integrity.[9]
Q3: Are there proven strategies to reduce the cytotoxicity of this compound?
While specific studies detailing the synthesis of less-toxic this compound analogs are limited, research on closely related pyrrolomycins provides rational strategies for chemical modification. The biological activity and toxicity are strongly influenced by the electron-withdrawing groups on the pyrrole nucleus.[5][10] Key strategies from analogous compounds include:
-
Halogen Substitution: Replacing chlorine atoms with other halogens, such as bromine, has been shown to reduce cytotoxicity in a synthetic nitro-pyrrolomycin.[4] This modification can alter the molecule's electronic properties and steric profile, potentially leading to a better selectivity index.
-
Modification of Ionizable Groups: The phenolic hydroxyl (OH) and the pyrrolic amine (NH) groups are important for the protonophore activity and cytotoxicity.[10] While derivatization of these groups (e.g., methylation) can reduce activity, subtle modifications could potentially modulate toxicity.
Q4: How can I quantitatively assess the reduction in cytotoxicity of my new derivatives?
A crucial step is to determine the half-maximal inhibitory concentration (IC50) of your derivatives against both target (e.g., cancer) and non-target (e.g., normal epithelial) cell lines. A successful derivative will show a high IC50 value for normal cells and a low IC50 value for target cells. This relationship is often expressed as a Selectivity Index (SI) , calculated as:
SI = IC50 (normal cells) / IC50 (cancer cells)
A higher SI value indicates greater selectivity and a better safety profile.[4]
Data on Pyrrolomycin Toxicity and Derivative Strategies
The following tables summarize toxicity data for natural pyrrolomycins and the successful reduction of cytotoxicity in a synthetic analog of Pyrrolomycin C.
Table 1: In Vivo Acute Toxicity of Natural Pyrrolomycins This table provides context on the toxicity of the parent natural products. Data was obtained from intraperitoneal (i.p.) administration in JCL-ICR mice.
| Compound | LD50 (mg/kg) | Citation(s) |
| Pyrrolomycin A | 21.2 | [5][6] |
| This compound | ~100 | [5][6] |
| Pyrrolomycin C | 50 | [5][6] |
| Pyrrolomycin D | 20 | [5][6][7] |
Table 2: In Vitro Cytotoxicity and Selectivity of Synthetic Nitro-Pyrrolomycin Analogs This table demonstrates a successful strategy for reducing cytotoxicity in a related pyrrolomycin. Researchers synthesized derivatives of Pyrrolomycin C (PM-C), replacing halogens with nitro groups, and tested them against cancer cell lines (HCT116, MCF7) and a normal human epithelial cell line (hTERT-RPE-1).
| Compound | IC50 HCT116 (µM) | IC50 MCF7 (µM) | IC50 hTERT-RPE-1 (µM) | Selectivity Index (SI) vs. HCT116 | Citation(s) |
| Pyrrolomycin C (Parent) | 0.80 | 1.50 | 1.00 | 1.25 | [4] |
| Derivative 5b | >30 | >30 | >30 | N/A | [4] |
| Derivative 5c | 7.00 | 8.00 | 15.00 | 2.14 | [4] |
| Note: A higher Selectivity Index (SI) indicates a more favorable toxicity profile. |
Diagrams and Workflows
Proposed Cytotoxicity Signaling Pathway
The diagram below illustrates the proposed mechanism of pyrrolomycin-induced cytotoxicity, primarily through its action as a protonophore leading to mitochondrial dysfunction.
Caption: Proposed mechanism of this compound cytotoxicity.
Experimental Workflow for Developing Less-Toxic Derivatives
This workflow outlines a rational approach for designing and validating new this compound analogs with an improved safety profile.
Caption: Workflow for developing less cytotoxic this compound derivatives.
Experimental Protocols & Troubleshooting
Protocol 1: MTT Assay for General Cytotoxicity Screening
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or 10% SDS in 0.01 N HCl
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of your this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated cells" (vehicle control, e.g., 0.1% DMSO) and "blank" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (including controls) and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization:
-
DMSO Method: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well. Pipette gently to dissolve the crystals completely.[11]
-
SDS Method: Add 100 µL of 10% SDS in 0.01 N HCl directly to each well (without aspirating the medium). Incubate overnight at 37°C on a shaker.[12]
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[11]
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Compound precipitates in media | The derivative is hydrophobic and has poor aqueous solubility. The final DMSO concentration is too low to maintain solubility. | Prepare serial dilutions in serum-free medium. Gently warm the solution to 37°C and vortex to aid dissolution. Determine the solubility limit and test concentrations below this threshold. | [13] |
| Absorbance increases with compound concentration | The compound is chemically reducing MTT, causing a false positive signal. The compound is inducing a stress response that increases metabolic activity at sub-lethal doses. | Run a control plate with the compound and MTT in cell-free medium to check for direct chemical interference. Visually inspect cells for morphological signs of stress or death under a microscope. Consider using a different viability assay (e.g., LDH release). | [14] |
| High variability between replicate wells | Incomplete solubilization of formazan crystals. Inaccurate pipetting or uneven cell seeding. "Edge effects" on the plate. | Ensure thorough mixing after adding the solubilization agent; a plate shaker can help. Use a multi-channel pipette for consistency. Avoid using the outermost wells of the plate, or fill them with PBS to maintain humidity. | [11][12] |
| Low absorbance readings overall | Cell number is too low. Incubation time with MTT was too short. | Optimize the initial cell seeding density to ensure the final absorbance of control wells is in the linear range (0.75-1.25). Increase the MTT incubation time until purple crystals are clearly visible. |
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay uses a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[9]
Materials:
-
JC-1 dye stock solution (e.g., 1 mM in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone): a positive control for inducing mitochondrial depolarization
-
Complete cell culture medium
-
PBS or other appropriate buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat cells with your this compound derivatives at various concentrations for the desired time. Include an untreated control and a positive control (e.g., treat with 50 µM CCCP for 5-10 minutes).[15]
-
JC-1 Staining: Prepare a JC-1 staining solution by diluting the stock to a final working concentration (e.g., 2 µM) in warm culture medium.[9][15]
-
Incubation: Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C, 5% CO2, protected from light.[16]
-
Washing: Carefully aspirate the staining solution. Wash the cells twice with 100 µL of warm buffer (e.g., PBS). Leave the final wash in the wells to prevent drying.
-
Measurement: Immediately measure the fluorescence.
-
Plate Reader: Read green fluorescence (Excitation ~485 nm, Emission ~535 nm) and red fluorescence (Excitation ~540 nm, Emission ~590 nm).[16]
-
Microscopy: Visualize cells using appropriate filters for red and green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show diffuse green fluorescence.[9]
-
-
Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio compared to the untreated control indicates mitochondrial depolarization.
Troubleshooting Guide: JC-1 Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High green fluorescence in control cells | Cells are unhealthy or were handled too harshly. The JC-1 concentration is too high, leading to quenching or artifacts. | Ensure gentle handling of cells during seeding and washing. Titrate the JC-1 concentration to find the optimal level for your cell type (start around 2 µM). |
| No response in positive control (CCCP) | CCCP was not active or incubation time was insufficient. | Use fresh CCCP. Ensure incubation is done at 37°C for at least 5 minutes. You may need to optimize the CCCP concentration for your cell type. |
| Signal is too weak | Cell density is too low. | Increase the number of cells seeded per well. |
| Photobleaching | Samples were exposed to excessive light during staining or imaging. | Perform all incubation and washing steps in the dark. Minimize light exposure during microscopy or plate reading. |
References
- 1. Structure of this compound, a chlorinated nitro-pyrrole antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H6Cl4N2O3) [pubchemlite.lcsb.uni.lu]
- 4. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing fermentation parameters for increased Pyrrolomycin B yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation parameters for increased Pyrrolomycin B yield.
Frequently Asked Questions (FAQs)
Q1: What are the typical producing organisms for this compound?
A1: this compound is a secondary metabolite primarily produced by actinomycete bacteria, particularly species belonging to the genera Actinosporangium and Streptomyces.
Q2: What are the key fermentation parameters influencing this compound yield?
A2: The critical fermentation parameters that significantly impact this compound production include pH, temperature, dissolved oxygen levels, and the composition of the culture medium, specifically the carbon and nitrogen sources.
Q3: What is the general morphology of this compound-producing Streptomyces in submerged culture?
A3: In submerged fermentation, Streptomyces species typically grow as mycelial pellets or as dispersed filamentous structures. The morphology can influence nutrient uptake and product formation.
Q4: How can I quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for the quantification of this compound. The sample preparation may involve solvent extraction from the fermentation broth followed by analysis on a suitable column, such as a C18 reversed-phase column.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No this compound Production | - Inappropriate fermentation medium composition. - Suboptimal pH or temperature. - Insufficient aeration and agitation. - Strain degradation or contamination. | - Optimize carbon and nitrogen sources (see Table 1 & 2 for illustrative examples). - Control pH and temperature within the optimal range for your strain (see Table 3 & 4 for illustrative examples). - Increase agitation speed or aeration rate to improve dissolved oxygen levels (see Table 5 for an illustrative example). - Re-streak the culture from a stock or perform a new isolation. Check for contamination via microscopy. |
| Inconsistent this compound Yields | - Variability in inoculum preparation. - Fluctuations in fermentation parameters. - Inconsistent quality of medium components. | - Standardize the inoculum age, size, and preparation method. - Ensure precise control and monitoring of pH, temperature, and dissolved oxygen throughout the fermentation. - Use high-quality, consistent batches of media components. |
| Foaming in the Fermentor | - High protein content in the medium (e.g., yeast extract, peptone). - High agitation rates. | - Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration. - Optimize the agitation speed to minimize shear stress while maintaining adequate mixing and oxygen transfer. |
| Poor Biomass Growth | - Nutrient limitation. - Presence of inhibitory substances. - Incorrect pH or temperature. | - Ensure all essential nutrients, including trace elements, are present in the medium. - Test for inhibitory compounds in the media components. - Verify and adjust pH and temperature to the optimal range for growth. |
Data Presentation: Illustrative Effects of Fermentation Parameters on this compound Yield
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 15.2 |
| Soluble Starch | 9.2 | 25.8 |
| Glycerol | 7.8 | 18.5 |
| Maltose | 8.9 | 21.3 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 9.5 | 28.4 |
| Yeast Extract | 10.2 | 35.1 |
| Ammonium Sulfate | 7.1 | 12.6 |
| Casein Hydrolysate | 9.8 | 31.9 |
Table 3: Effect of Initial pH on this compound Yield
| Initial pH | Biomass (g/L) | This compound Yield (mg/L) |
| 5.0 | 6.5 | 10.5 |
| 6.0 | 8.8 | 22.1 |
| 7.0 | 9.7 | 38.6 |
| 8.0 | 8.2 | 15.3 |
Table 4: Effect of Temperature on this compound Yield
| Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 25 | 7.9 | 19.8 |
| 28 | 9.5 | 36.2 |
| 32 | 8.7 | 25.4 |
| 37 | 6.2 | 8.9 |
Table 5: Effect of Dissolved Oxygen (DO) on this compound Yield
| Dissolved Oxygen Level (%) | Biomass (g/L) | This compound Yield (mg/L) |
| 10 | 5.8 | 9.7 |
| 30 | 8.9 | 32.5 |
| 50 | 9.6 | 40.1 |
| 70 | 9.1 | 35.8 |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a sporulated culture of the producing strain from an agar slant into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., containing soluble starch, yeast extract, peptone, and trace salts) and adjust the pH to 7.0.
-
Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate the production flasks with 5% (v/v) of the seed culture.
-
Incubate the production flasks at 28°C on a rotary shaker at 200 rpm for 7-10 days.
-
Withdraw samples periodically for analysis of biomass and this compound concentration.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Sample Preparation:
-
Centrifuge a 10 mL sample of the fermentation broth to separate the mycelium.
-
Extract the supernatant with an equal volume of ethyl acetate by vigorous shaking for 30 minutes.
-
Separate the organic phase and evaporate it to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol for HPLC analysis.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the absorption maximum of this compound (typically in the range of 254-320 nm).
-
Quantification: Use a standard curve prepared with purified this compound.
-
Visualizations
Structure-activity relationship of Pyrrolomycin B analogs for reduced toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolomycin B analogs. The focus is on the structure-activity relationship (SAR) concerning the reduction of toxicity while maintaining antibacterial efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
A1: Pyrrolomycins are potent natural protonophores.[1][2] They act as membrane-depolarizing agents by transporting protons across the bacterial cell membrane, which dissipates the proton motive force. This uncoupling of oxidative phosphorylation disrupts cellular energy production, leading to bacterial cell death.[1][2]
Q2: Why is reducing the toxicity of this compound a major focus of analog development?
A2: While potent antibacterial agents, many natural pyrrolomycins exhibit high cytotoxicity, which limits their therapeutic potential.[3][4] For instance, Pyrrolomycin D has an acute toxicity (LD50) in mice of 20 mg/kg, and Pyrrolomycin C is 50 mg/kg.[5] Developing analogs with a wider therapeutic window—high antibacterial activity and low mammalian cell toxicity—is crucial for their clinical application.
Q3: What are the key structural features of Pyrrolomycins that are important for their antibacterial activity?
A3: Structure-activity relationship (SAR) studies have highlighted several key features:
-
Electron-withdrawing groups: The presence of one or more electron-withdrawing groups on the pyrrole ring is generally required for antibacterial activity.[6]
-
Ionizable Hydrogens: The acidic protons on the pyrrole NH and the phenolic OH groups are important for the protonophoric mechanism and overall activity. Methylation of these groups significantly reduces antibacterial efficacy.[4]
-
Halogenation: The type and position of halogen atoms on both the pyrrole and phenyl rings influence the activity spectrum and potency.[6][7]
Q4: How does modification of the pyrrole ring affect toxicity and activity?
A4: The pyrrole nucleus is a primary target for modification. Replacing the highly activating halogen atoms with nitro groups has been shown to modulate the biological activity and, in some cases, reduce toxicity towards normal mammalian cells while maintaining or even improving antibacterial or anticancer activity.[4][7] The position of the nitro group is critical in determining the activity spectrum against different bacterial strains (e.g., Gram-positive vs. Gram-negative).[4]
Q5: Can this compound analogs be effective against antibiotic-resistant bacteria?
A5: Yes, various Pyrrolomycin analogs have demonstrated potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[3] Their membrane-targeting mechanism of action makes the development of resistance less likely compared to antibiotics that target specific enzymes or cellular pathways.
Structure-Activity Relationship (SAR) Data for Reduced Toxicity
The following tables summarize key quantitative data for this compound and some of its natural and synthetic analogs.
Table 1: In Vitro Antibacterial Activity of Natural Pyrrolomycins
| Compound | Organism | MIC (µM) | Citation |
| This compound | S. aureus | 0.28 - 35.11 | [5][6] |
| E. coli | 0.28 - 35.11 | [5][6] | |
| Pyrrolomycin A | S. aureus | 0.55 - 69.1 | [5][6] |
| E. coli | 0.55 - 69.1 | [5][6] | |
| Pyrrolomycin C | S. aureus | Active | [6] |
| E. coli | Inactive | [6] | |
| Pyrrolomycin D | S. aureus | ≤0.002 | [6] |
| Gram-negative bacteria | 4.34 - 34.78 | [6] |
Table 2: Toxicity Data of Natural Pyrrolomycins
| Compound | Animal Model | Administration | LD50 (mg/kg) | Citation |
| This compound | JCL-ICR mice | i.p. | ~100 | [5][6] |
| Pyrrolomycin A | JCL-ICR mice | i.p. | 21.2 | [5][6] |
| Pyrrolomycin C | JCL-ICR mice | i.p. | 50 | [5][6] |
| Pyrrolomycin D | JCL-ICR mice | i.p. | 20 | [1][5] |
Table 3: Activity and Toxicity of Synthetic Nitro-Pyrrolomycins
| Compound | Target | Metric | Value (µM) | Citation |
| Nitro-PM 5d | P. aeruginosa | MBC | 30 | [4] |
| PM-C (Natural) | P. aeruginosa | MBC | >100 | [4] |
| Nitro-PM 5a | HCT116 (Colon Cancer) | IC50 | 0.8 ± 0.29 | [7] |
| hTERT-RPE-1 (Normal) | IC50 | 2.5 ± 0.6 | [4] | |
| PM-C (Natural) | HCT116 (Colon Cancer) | IC50 | 2.25 ± 0.35 | [7] |
| hTERT-RPE-1 (Normal) | IC50 | 0.9 ± 0.15 | [4] |
MBC: Minimal Bactericidal Concentration; IC50: Half-maximal Inhibitory Concentration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protonophore - Wikipedia [en.wikipedia.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
Technical Support Center: Managing Off-Target Effects of Pyrrolomycin B in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of Pyrrolomycin B during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its off-target effects?
A1: this compound, like other members of the pyrrolomycin family, functions primarily as a protonophore.[1][2] This means it inserts into cell membranes and disrupts the proton gradient, which is crucial for energy production (oxidative phosphorylation). While this is the basis for its antibacterial activity, this mechanism is not specific to bacterial cells and also affects mammalian cells. Therefore, the primary off-target effect of this compound is the disruption of mitochondrial function and plasma membrane integrity in host cells, leading to cytotoxicity.[1]
Q2: What are the known toxicities associated with this compound and its analogs?
A2: Preclinical studies have established that pyrrolomycins can exhibit significant toxicity. For this compound, the median lethal dose (LD50) in mice when administered intraperitoneally is approximately 100 mg/kg. Other analogs like Pyrrolomycin C and D have shown higher acute toxicity, with LD50 values of 50 mg/kg and 20 mg/kg, respectively. This toxicity is largely attributed to their non-specific protonophoric activity on mammalian cells.[1]
Q3: How can I assess the therapeutic window of my this compound analog in early-stage experiments?
A3: The therapeutic window can be initially assessed by determining the Selectivity Index (SI). This is the ratio of the compound's cytotoxicity against a mammalian cell line (e.g., IC50 in HepG2 or HEK293 cells) to its antimicrobial activity against the target bacteria (e.g., Minimum Inhibitory Concentration - MIC, or Minimum Bactericidal Concentration - MBC). A higher SI indicates greater selectivity for the bacterial target. It's important to note that the presence of serum proteins like albumin in culture media can bind to pyrrolomycins and reduce their apparent activity, so consistent experimental conditions are crucial.[1][3]
Q4: Are there any known specific protein off-targets for this compound?
A4: Currently, the predominant off-target effect is considered to be the non-specific membrane disruption. However, some studies on related pyrrole-containing molecules suggest the possibility of interactions with other proteins. For instance, some pyrrolomycins have been shown to inhibit Sortase A, an enzyme crucial for biofilm formation in some Gram-positive bacteria. While this is a bacterial target, it highlights that other, potentially unintended, protein interactions in mammalian cells cannot be entirely ruled out. Identifying such specific off-targets would require dedicated biochemical or proteomic studies.
Q5: What are the first steps I should take if I observe unexpected toxicity in my in vivo studies?
A5: If unexpected toxicity is observed, first, review the dosing and formulation. Ensure the dose is within a reasonable range based on in vitro cytotoxicity data and any available in vivo toxicity data for similar compounds. Consider if the vehicle is contributing to the toxicity. Next, perform a dose-response study to establish a clear relationship between the dose and the toxic effects. Concurrently, initiate in vitro assays to confirm the cytotoxicity of the specific batch of this compound being used.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in mammalian cell lines at concentrations close to the antibacterial MIC. | The inherent protonophore activity of this compound is affecting mammalian cells. | 1. Calculate the Selectivity Index (SI): Quantify the therapeutic window. An SI of <10 is generally considered unfavorable. 2. Modify the compound: If feasible, medicinal chemistry efforts could aim to increase selectivity. For example, some synthetic nitro-pyrrolomycins have shown an improved selectivity index.[3] 3. Refine the experimental model: Use cell lines that are less sensitive if appropriate for the research question, or shorten the exposure time. |
| Inconsistent results in antibacterial or cytotoxicity assays. | Binding of this compound to serum proteins (e.g., albumin) in the culture medium, reducing its effective concentration.[1] | 1. Standardize medium composition: Use the same type and percentage of serum in all comparative assays. 2. Consider serum-free or low-serum conditions: For initial screening, this can provide a clearer picture of intrinsic activity. 3. Quantify protein binding: Perform experiments to determine the extent of protein binding to better correlate nominal and free compound concentrations. |
| Unexpected adverse effects in animal models (e.g., weight loss, lethargy) at presumed therapeutic doses. | The compound's protonophore activity is causing systemic toxicity. | 1. Conduct a dose-ranging toxicity study: Determine the maximum tolerated dose (MTD). 2. Monitor mitochondrial function: Assess mitochondrial membrane potential in tissues from treated animals. 3. Histopathological analysis: Examine key organs (liver, kidney, heart) for signs of cellular damage. 4. Consider alternative delivery routes: Localized delivery (if applicable) may reduce systemic exposure and toxicity. |
| Suspicion of a specific, non-membranolytic off-target effect. | This compound may be interacting with one or more host proteins. | 1. In Silico Target Prediction: Use computational tools to predict potential protein targets based on the structure of this compound. 2. Biochemical Affinity Assays: Employ techniques like affinity chromatography or drug affinity responsive target stability (DARTS) to pull down binding partners from cell lysates.[4] 3. Thermal Shift Assays: Determine if this compound stabilizes any specific proteins in a cellular lysate. |
Quantitative Data Summary
Table 1: In Vitro Activity and Selectivity of Pyrrolomycin Analogs
| Compound | Target Organism | MIC (µM) | Host Cell Line | IC50 (µM) | Selectivity Index (IC50/MIC) | Reference |
| Pyrrolomycin C | S. aureus | ~0.05 | hTERT-RPE-1 | ~10 | ~200 | [3] |
| Pyrrolomycin D | S. aureus | ~0.025 | HepG2/HEK293 | ~1-10 | ~40-400 | [1] |
| Synthetic Nitro-PM 5c | S. aureus | 1 | hTERT-RPE-1 | ~30 | 30 | [3] |
| Synthetic Nitro-PM 5d | P. aeruginosa | 30 | hTERT-RPE-1 | ~1430 | ~48 | [3] |
Note: Values are approximate and can vary based on experimental conditions. The Selectivity Index is a critical parameter for assessing the therapeutic potential.
Table 2: In Vivo Toxicity of Pyrrolomycins
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Pyrrolomycin A | Mouse | i.p. | 21.2 | |
| This compound | Mouse | i.p. | ~100 | |
| Pyrrolomycin C | Mouse | i.p. | 50 | [1] |
| Pyrrolomycin D | Mouse | i.p. | 20 | [1] |
Experimental Protocols
Protocol 1: Determination of Selectivity Index
This protocol outlines the steps to determine the selectivity of this compound for a bacterial target over mammalian cells.
-
Determine the Minimum Inhibitory Concentration (MIC):
-
Prepare a two-fold serial dilution of this compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate the wells of a 96-well plate with a standardized suspension of the target bacterium.
-
Incubate under optimal conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Determine the 50% Inhibitory Concentration (IC50) in a Mammalian Cell Line:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) and allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium (ensure the serum concentration is consistent with other assays).
-
Replace the medium in the cell plate with the medium containing the compound dilutions.
-
Incubate for a relevant period (e.g., 24-72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
-
Calculate the Selectivity Index (SI):
-
SI = IC50 (mammalian cells) / MIC (bacteria)
-
A higher SI value indicates greater selectivity.
-
Protocol 2: In Vitro Assessment of Mitochondrial Membrane Disruption
This protocol uses a fluorescent dye to assess the effect of this compound on the mitochondrial membrane potential of mammalian cells.
-
Cell Preparation:
-
Plate mammalian cells (e.g., HeLa, HepG2) in a multi-well imaging plate or on coverslips and allow them to attach.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time. Include a known mitochondrial uncoupler (e.g., CCCP) as a positive control.
-
-
Staining:
-
Incubate the cells with a mitochondrial membrane potential-sensitive dye, such as JC-1 or TMRM, according to the manufacturer's instructions.
-
JC-1 dye exhibits potential-dependent accumulation in mitochondria, resulting in a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria. A loss of TMRM fluorescence indicates mitochondrial depolarization.
-
-
Analysis:
-
Analyze the cells using fluorescence microscopy or a plate reader.
-
Quantify the change in fluorescence to determine the extent of mitochondrial membrane depolarization induced by this compound.
-
Protocol 3: Affinity-Based Pulldown for Off-Target Identification
This is a generalized workflow for identifying potential protein binding partners of this compound.
-
Immobilization of this compound (if a suitable analog is available):
-
Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads).
-
Covalently attach the analog to the beads.
-
-
Cell Lysate Preparation:
-
Prepare a protein lysate from the cells or tissue of interest under non-denaturing conditions.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the this compound-conjugated beads.
-
As a control, incubate a separate aliquot of the lysate with unconjugated beads.
-
For a competition experiment, pre-incubate the lysate with an excess of free this compound before adding the conjugated beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are specific to the this compound pulldown and identify them using mass spectrometry (LC-MS/MS).
-
Visualizations
Caption: Mechanism of this compound leading to on- and off-target effects.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Pyrrolomycin B activity in the presence of serum proteins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Pyrrolomycin B, focusing on the challenges presented by serum protein binding and strategies to enhance its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, natural product antibiotic.[1] It is part of the pyrrolomycin family of polyhalogenated metabolites isolated from Actinosporangium and Streptomyces species.[1][2] Its primary mechanism of action is the disruption of the proton gradient across bacterial cell membranes. It acts as a protonophore, which uncouples oxidative phosphorylation, a critical energy-generating process for bacteria.[3]
Q2: Why is the in vitro activity of this compound significantly reduced in the presence of serum?
The antimicrobial activity of this compound is substantially diminished in the presence of serum due to its high affinity for serum proteins, particularly albumin.[3] This binding sequesters the compound, reducing the concentration of free, active drug available to interact with bacterial cells.[3][4] The addition of bovine serum albumin (BSA) or fetal calf serum (FCS) to culture media has been shown to decrease this compound's activity by at least two orders of magnitude.[3]
Q3: What are the primary experimental observations when this compound activity is inhibited by serum proteins?
Researchers will typically observe a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains when the growth medium is supplemented with serum or albumin.[3][4] Time-kill curve experiments will also show a reduced rate and extent of bacterial killing at a given concentration of this compound in the presence of serum proteins.[4]
Q4: Are there any known strategies to overcome the inhibitory effect of serum protein binding on this compound?
Yes, current research is exploring the chemical modification of the pyrrolomycin structure to enhance its efficacy in a physiological context. One promising approach is the synthesis of analogues with reduced lipophilicity, which is a key driver of plasma protein binding. For instance, the development of nitro-pyrrolomycins has shown that modifying the pyrrole ring can lead to compounds with a lower propensity for plasma protein binding, which is considered a factor in toxicity.[2][5]
Troubleshooting Guide
Issue: Markedly decreased this compound activity in serum-containing media.
| Potential Cause | Troubleshooting Steps |
| High Serum Protein Binding | 1. Quantify Protein Binding: Determine the fraction of unbound this compound in your specific experimental medium using techniques like equilibrium dialysis or ultrafiltration.[6][7][8] 2. Adjust Dosing in vitro: Increase the concentration of this compound in your experiments to compensate for the portion bound to serum proteins. The goal is to achieve a free concentration that is above the MIC for the target organism. 3. Consider Protein-Free or Low-Protein Media: For initial screening or mechanistic studies where the effect of serum is not the primary focus, utilize protein-free media to establish baseline activity. |
| Incorrect Assessment of Activity | 1. Use Appropriate Controls: Always include a control group with the same concentration of serum but without this compound to account for any effects of the serum itself on bacterial growth.[7] 2. Perform Time-Kill Assays: In addition to MIC determination, conduct time-kill curve experiments to get a more dynamic picture of how serum proteins affect the bactericidal or bacteriostatic activity of this compound over time.[4] |
| Compound Degradation | 1. Assess Stability: Confirm the stability of this compound in your serum-containing medium over the time course of your experiment. This can be done using analytical techniques like HPLC. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Serum Albumin
This protocol outlines the determination of the MIC of this compound against a target bacterium in a medium supplemented with bovine serum albumin (BSA) to mimic physiological conditions.
-
Preparation of Materials:
-
This compound stock solution (e.g., in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bovine Serum Albumin (BSA).
-
Bacterial inoculum suspension adjusted to 0.5 McFarland standard.
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare CAMHB supplemented with a physiological concentration of BSA (e.g., 4 g/dL).[6]
-
Create a serial two-fold dilution of this compound in the BSA-supplemented CAMHB in the microtiter plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in BSA-supplemented CAMHB without this compound) and a negative control (BSA-supplemented CAMHB without bacteria).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Equilibrium Dialysis for Measuring this compound Serum Protein Binding
This protocol describes how to quantify the extent of this compound binding to serum proteins using equilibrium dialysis.
-
Preparation of Materials:
-
Equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa).
-
Human serum or a solution of human serum albumin (HSA) at a physiological concentration in phosphate-buffered saline (PBS).
-
This compound solution in PBS.
-
Analytical system for quantifying this compound (e.g., HPLC-UV).
-
-
Procedure:
-
Assemble the dialysis cells.
-
In one chamber, place the human serum or HSA solution.
-
In the other chamber, place the this compound solution in PBS.
-
Allow the system to equilibrate for a set period (e.g., 24 hours) at a controlled temperature (e.g., 37°C) with gentle agitation.
-
After equilibration, collect samples from both chambers.
-
Measure the concentration of this compound in both the protein-containing chamber and the protein-free (buffer) chamber using a validated analytical method.
-
The concentration in the protein-free chamber represents the unbound drug concentration.
-
Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
-
Visualizations
Caption: Troubleshooting workflow for addressing reduced this compound activity.
Caption: Interaction of this compound with serum proteins and its target.
References
- 1. mdpi.com [mdpi.com]
- 2. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
Validation & Comparative
Pyrrolomycin B Demonstrates Potent Efficacy Against MRSA, Outperforming Vancomycin in In Vitro Studies
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic-resistant bacteria, new research highlights the potent efficacy of Pyrrolomycin B against Methicillin-resistant Staphylococcus aureus (MRSA), with in vitro studies suggesting it may be more effective than the current standard-of-care antibiotic, vancomycin. This finding offers a promising avenue for the development of new therapeutics to combat challenging MRSA infections.
A comprehensive analysis of available data indicates that this compound, a member of the pyrrolomycin class of natural products, exhibits significant antimicrobial activity against a range of Gram-positive bacteria, including MRSA. While vancomycin remains a cornerstone in treating MRSA infections, its efficacy can be limited by factors such as rising minimum inhibitory concentrations (MICs) and the emergence of resistant strains.
Comparative Efficacy: A Quantitative Look
The effectiveness of an antibiotic is often measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
Data from multiple studies reveals that vancomycin typically exhibits MIC values against MRSA in the range of 0.5 to 2.0 µg/mL.[1] However, the pyrrolomycin class of compounds has demonstrated notably lower MICs. Specifically, this compound has shown activity against S. aureus with MICs ranging from 0.28 to 35.11 µM.[2][3] For a direct comparison, the molecular weight of this compound (C₁₁H₆Cl₄N₂O₃) is 367.99 g/mol , which translates this MIC range to approximately 0.10 to 12.91 µg/mL.
While a direct head-to-head comparison across a wide range of MRSA strains is still emerging in the literature, related compounds offer a compelling case for the potential of this compound. For instance, Pyrrolomycin D, a closely related analogue, was found to be even more active than vancomycin against S. aureus, with MIC values in most cases at or below 0.002 µM (approximately 0.0008 µg/mL).[2]
Table 1: Comparison of Minimum Inhibitory Concentrations (MICs) of this compound and Vancomycin against MRSA
| Antibiotic | MRSA Strain(s) | MIC Range (µg/mL) |
| This compound | S. aureus (general) | ~0.10 - 12.91 |
| Vancomycin | MRSA (various clinical isolates) | 0.5 - 2.0 |
Note: The MIC range for this compound is a converted approximation from µM and represents a broad range reported in the literature. Specific comparative studies are needed for a more precise side-by-side evaluation.
Mechanisms of Action: A Tale of Two Strategies
The superior potency of this compound can be attributed to its distinct mechanism of action compared to vancomycin.
Vancomycin acts by inhibiting the synthesis of the bacterial cell wall. It specifically binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and ultimately leading to cell lysis.
This compound , on the other hand, functions as a protonophore. It inserts into the bacterial cell membrane and disrupts the proton motive force by transporting protons across the membrane. This dissipates the electrochemical gradient essential for ATP synthesis and other vital cellular processes, leading to a rapid collapse of cellular functions and cell death.
Experimental Protocols
The determination of MIC values for both this compound and vancomycin is typically performed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination:
-
Preparation of Bacterial Inoculum: A standardized suspension of the MRSA isolate is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotics: A two-fold serial dilution of each antibiotic (this compound and vancomycin) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Future Directions
The potent in vitro activity of this compound against MRSA positions it as a strong candidate for further preclinical and clinical development. Future research should focus on head-to-head comparative studies against a diverse panel of clinical MRSA isolates, including vancomycin-intermediate and vancomycin-resistant strains. Additionally, studies on the in vivo efficacy, safety, and pharmacokinetic profile of this compound are crucial next steps in evaluating its therapeutic potential. The unique mechanism of action of the pyrrolomycins offers a promising strategy to circumvent existing resistance mechanisms and address the urgent need for new anti-MRSA agents.
References
Comparative Analysis of Pyrrolomycin B and Daptomycin: A Deep Dive into Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of both established and novel antimicrobial agents. This guide provides a detailed comparative analysis of two potent antibiotics, Pyrrolomycin B and Daptomycin, focusing on their distinct yet convergent mechanisms targeting the bacterial cell membrane. By presenting quantitative data, detailed experimental protocols, and visual representations of their modes of action, this document aims to equip researchers with the critical information needed for further investigation and drug development endeavors.
Executive Summary
Both this compound and Daptomycin exert their bactericidal effects by disrupting the integrity and function of the bacterial cell membrane, leading to cell death. However, they achieve this through fundamentally different molecular interactions. Daptomycin, a cyclic lipopeptide, acts in a calcium-dependent manner to oligomerize and form pores in the membrane, causing rapid depolarization through potassium ion efflux. In contrast, this compound, a halogenated pyrrole derivative, functions as a protonophore, shuttling protons across the membrane and thereby dissipating the proton motive force, which is crucial for cellular energy production. This guide will dissect these mechanisms, providing the experimental evidence that underpins our current understanding.
Quantitative Performance Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and Daptomycin against a panel of clinically relevant Gram-positive bacteria. The data highlights the potent activity of both compounds, with this compound demonstrating particularly strong activity against Staphylococcus aureus.
| Bacterial Strain | This compound MIC (µM) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 0.56[1] | 0.125 - 1.0[2][3] |
| Streptococcus pneumoniae ATCC 49619 | Not specified | 0.06 - 2[4] |
| Enterococcus faecalis ATCC 29212 | 1.09[1] | 2 (MIC90)[5] |
| Methicillin-resistant S. aureus (MRSA) | Not specified | 0.03 - 1.0[2] |
| Vancomycin-resistant Enterococcus (VRE) | Not specified | 2 (MIC90 for E. faecalis)[5] |
Mechanism of Action: A Visual Comparison
The distinct mechanisms of this compound and Daptomycin are illustrated in the diagrams below.
Experimental Protocols
To facilitate the replication and further investigation of the mechanisms described, this section provides detailed protocols for key experiments.
Membrane Potential Assay
This assay measures the change in bacterial membrane potential upon exposure to the antibiotic.
Protocol for Daptomycin:
A fluorimetric assay using the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is commonly employed.[6]
-
Bacterial Culture: Grow Staphylococcus aureus in Mueller-Hinton Broth supplemented with 50 mg/L Ca2+ (MHBc) to an exponential phase (OD600 ≈ 0.3).
-
Cell Preparation: Harvest bacterial cells by centrifugation, wash, and resuspend in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 1 µM and incubate until a stable baseline fluorescence is achieved.
-
Treatment: Add Daptomycin to the desired final concentration (e.g., 5 µg/mL).
-
Measurement: Monitor the increase in fluorescence intensity over time using a fluorometer with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively. An increase in fluorescence indicates membrane depolarization.
Protocol for this compound:
A similar protocol using a potentiometric probe can be adapted for this compound.[7]
-
Bacterial Culture: Grow Staphylococcus aureus to the mid-log phase.
-
Cell Preparation: Harvest, wash, and resuspend the cells in a low-potassium buffer.
-
Dye Loading: Add a membrane potential-sensitive dye, such as DiSC3(5), to the cell suspension.
-
Treatment: Add this compound at a concentration several times its MIC (e.g., 4x MIC).
-
Measurement: Record the change in fluorescence, which corresponds to the dissipation of the membrane potential.
Ion Leakage Assay
This assay directly measures the efflux of intracellular ions, confirming membrane disruption.
Protocol for Daptomycin (Potassium Efflux):
-
Bacterial Culture and Preparation: Prepare bacterial cells as described for the membrane potential assay.
-
Fluorescent Probe: Load the cells with a potassium-sensitive fluorescent probe, such as PBFI (potassium-binding benzofuran isophthalate).
-
Treatment: Add Daptomycin in the presence of calcium.
-
Measurement: Monitor the change in fluorescence, which correlates with the release of intracellular potassium.
Workflow for a Generic Ion Leakage Experiment:
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Daptomycin against Recent North American Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolomycin B and Standard-of-Care Antibiotics in Preclinical Animal Models
For immediate release
This guide provides a comparative overview of the in vivo efficacy and pharmacokinetic profiles of Pyrrolomycin B, a naturally occurring antimicrobial agent, against established antibiotics, Vancomycin and Rifampicin, in animal models. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antibacterial therapies.
While this compound has demonstrated potent in vitro activity against Gram-positive bacteria, including Staphylococcus aureus, publicly available data on its in vivo efficacy in animal infection models is notably scarce. This guide summarizes the available preclinical data for this compound and provides a detailed comparison with the well-documented in vivo performance of Vancomycin and Rifampicin.
Executive Summary
Comparative Efficacy and Pharmacokinetics
Due to the limited availability of in vivo efficacy and pharmacokinetic data for this compound, a direct quantitative comparison with Vancomycin and Rifampicin is not feasible. The following tables present the available data for each compound.
This compound: In Vivo Data
Published research on the in vivo efficacy of this compound in established animal infection models is not available. The primary in vivo data point found is its acute toxicity.
Table 1: Acute Toxicity of this compound in Mice
| Compound | Animal Model | Route of Administration | LD50 |
| This compound | JCL-ICR Mice | Intraperitoneal | ~100 mg/kg[1][2] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
To provide some context for the pharmacokinetic properties of the pyrrolomycin class of compounds, data from a novel synthetic fluorinated pyrrolomycin derivative are included below. It is important to note that these data are not representative of this compound itself.
Table 2: Pharmacokinetics of a Novel Fluorinated Pyrrolomycin in Mice
| Compound | Route of Administration | Bioavailability | Elimination Half-life (t½) |
| Novel Fluorinated Pyrrolomycin | Intravenous | - | 6.04 h |
| Oral | 35% | 6.75 h |
Vancomycin: In Vivo Efficacy and Pharmacokinetics
Vancomycin is a glycopeptide antibiotic widely used for the treatment of serious infections caused by Gram-positive bacteria. Its in vivo efficacy and pharmacokinetics have been extensively evaluated in murine models.
Table 3: In Vivo Efficacy of Vancomycin against Staphylococcus aureus in Murine Infection Models
| Animal Model | Infection Type | Dosing Regimen | Efficacy Outcome |
| Neutropenic Mice | Thigh Infection | 25 to 400 mg/kg per day (subcutaneous) | Dose-dependent reduction in bacterial load[3] |
| Mice | Skin Infection | Not specified | Significant reduction in S. aureus bioluminescence[4] |
| Mice | Prosthetic Vascular Graft Infection | 110 mg/kg/12h (subcutaneous) | Bactericidal activity[5] |
| Immunocompetent Mice | Thigh Infection caused by MRSA | 1.8 g/day | Reduction of bacterial counts by 4 log units after 48h of therapy |
Table 4: Pharmacokinetics of Vancomycin in Mice
| Route of Administration | Dose | Cmax | AUC | t½ |
| Subcutaneous | 100 mg/kg | ~100 µg/mL | Not specified | ~2 hours[3] |
| Intravenous | 2, 4, and 8 mg/kg | 11,467 - 48,867 ng/mL | 14,788 - 91,886 ng/mL·h | 1.70 - 2.64 h[6] |
Note: Cmax (Maximum Concentration), AUC (Area Under the Curve), t½ (Half-life).
Rifampicin: In Vivo Efficacy and Pharmacokinetics
Rifampicin is a rifamycin antibiotic with potent activity against a broad range of bacteria. It is a cornerstone of tuberculosis treatment and is also used for certain staphylococcal infections.
Table 5: In Vivo Efficacy of Rifampicin against Staphylococcus aureus in Murine Infection Models
| Animal Model | Infection Type | Dosing Regimen | Efficacy Outcome |
| Mice | Septicemia | Single intravenous dose | ED50 of 0.06 mg/kg[7] |
| Mice | M. tuberculosis Infection | 5, 10, or 20 mg/kg/day (oral) | Reduction of 0.42, 1.7, or 1.8 log10 units in lung CFUs, respectively[8] |
| Mice | M. tuberculosis Infection | 10-50 mg/kg (oral) | Dose-dependent eradication of bacteria in the lungs[9] |
Note: ED50 (Effective Dose, 50%) is the dose that produces a therapeutic effect in 50% of the population.
Table 6: Pharmacokinetics of Rifampicin in Mice
| Route of Administration | Dose | Cmax | AUC0–24h | t½ |
| Oral | 10 mg/kg | 16.2 mg/L | 132 h·mg/L | 4.4 h[10] |
| Oral | 10 mg/kg | ~10 µg/mL | ~50 µg·h/mL | ~12 h[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo Efficacy Models
Murine Thigh Infection Model (for Vancomycin)
-
Animal Model: Neutropenic mice are typically used to isolate the effect of the antibiotic from the host immune response. Neutropenia is induced by cyclophosphamide administration.
-
Infection: A suspension of Staphylococcus aureus is injected into the thigh muscle of the mice.
-
Treatment: Vancomycin is administered, often subcutaneously, at various dosing regimens starting a few hours after infection.
-
Efficacy Assessment: At a predetermined time point (e.g., 24 hours), mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (Colony Forming Units - CFU). The reduction in CFU compared to untreated controls indicates the efficacy of the treatment.[3]
Murine Sepsis Model (for Rifampicin)
-
Animal Model: Immunocompetent mice are commonly used.
-
Infection: A lethal dose of Staphylococcus aureus is injected intraperitoneally or intravenously to induce sepsis.
-
Treatment: Rifampicin is administered at different doses, typically as a single dose, shortly after infection.
-
Efficacy Assessment: The primary endpoint is survival over a set period (e.g., 7 days). The ED50 is calculated as the dose that protects 50% of the animals from death.[7]
Pharmacokinetic Studies
Pharmacokinetic Analysis in Mice (General Protocol)
-
Animal Model: Healthy or infected mice are used.
-
Drug Administration: The antibiotic is administered via the desired route (e.g., intravenous, oral, subcutaneous) at a specific dose.
-
Sample Collection: Blood samples are collected at multiple time points after drug administration.
-
Drug Concentration Analysis: The concentration of the drug in the plasma or serum is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: The concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, AUC, and t½, using non-compartmental or compartmental analysis.[3][6]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Pyrrolomycins
Pyrrolomycins are believed to exert their antimicrobial effect by acting as protonophores, which disrupt the proton motive force across the bacterial cytoplasmic membrane. This leads to a collapse of the membrane potential and ultimately cell death.[12]
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a general workflow for assessing the in vivo efficacy of an antimicrobial agent in a murine infection model.
Caption: General workflow for in vivo efficacy studies.
Conclusion
While this compound exhibits promising in vitro antibacterial activity, the current lack of published in vivo efficacy and pharmacokinetic data in animal models presents a significant hurdle for its further development as a therapeutic agent. In contrast, Vancomycin and Rifampicin have well-established in vivo efficacy against Staphylococcus aureus and predictable pharmacokinetic profiles in mice. Further preclinical studies are imperative to determine if the in vitro potential of this compound can be translated into effective in vivo outcomes. Researchers are encouraged to conduct such studies to fill the existing data gap and to better understand the therapeutic potential of this class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 10. atsjournals.org [atsjournals.org]
- 11. Pharmacokinetics-Pharmacodynamics of Rifampin in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pyrrolomycin B activity against clinically isolated resistant bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Pyrrolomycin B, a member of the pyrrolomycin class of natural products, has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. This guide provides a comparative overview of this compound's potential efficacy against clinically isolated resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and multidrug-resistant Pseudomonas aeruginosa. Due to the limited availability of extensive clinical isolate data for this compound specifically, this guide utilizes available data for the pyrrolomycin class and established comparator antibiotics to provide a preliminary assessment.
Executive Summary
Pyrrolomycins function as protonophores, disrupting the bacterial cell membrane's proton gradient, a mechanism distinct from many current antibiotic classes.[1][2] This novel mode of action suggests a potential for activity against bacteria that have developed resistance to conventional drugs. While specific data on this compound against large panels of clinical isolates is emerging, related compounds have shown promising in vitro activity.[3] This guide presents a framework for evaluating this compound by comparing its anticipated performance with that of established antibiotics used to treat resistant infections.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for currently used antibiotics against clinical isolates of MRSA, VRE, and multidrug-resistant P. aeruginosa. This data serves as a benchmark for the potential performance of this compound. It is important to note that direct comparative studies of this compound against these specific isolates are not yet widely available in published literature.
Table 1: Comparative MIC90 Data for MRSA Clinical Isolates
| Antibiotic | MIC90 (µg/mL) | Reference(s) |
| This compound | Data Not Available | |
| Vancomycin | 1.5 - 2 | [4][5][6][7] |
| Daptomycin | 0.5 - 0.75 | [5][6][8][9] |
| Linezolid | 1 - 4 | [5][6][9][10][11] |
Table 2: Comparative MIC90 Data for VRE Clinical Isolates
| Antibiotic | MIC90 (µg/mL) | Reference(s) |
| This compound | Data Not Available | |
| Linezolid | 2 - 6 | [1][10][12] |
| Daptomycin | 1.5 - 4 | [13][14][15] |
| Ampicillin | >256 | Data derived from general resistance patterns |
Table 3: Comparative MIC90 Data for Multidrug-Resistant P. aeruginosa Clinical Isolates
| Antibiotic | MIC90 (µg/mL) | Reference(s) |
| This compound | Data Not Available | |
| Ceftazidime | 16 - >64 | [16][17] |
| Piperacillin-Tazobactam | 128 | [2] |
| Meropenem | 16 - >128 | [2][18][19] |
Experimental Protocols
To ensure standardized and reproducible results, the following experimental protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are recommended for validating the activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
Clinically isolated resistant bacterial strains (MRSA, VRE, P. aeruginosa)
-
This compound and comparator antibiotics
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of this compound and comparator antibiotics in CAMHB in the 96-well plates.
-
Dilute the standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours (20-24 hours for vancomycin and Staphylococcus spp.).
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
Aspirate a 10 µL aliquot from each of these wells.
-
Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterium over time.
Procedure:
-
Prepare flasks containing CAMHB with the test antibiotic at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Inoculate the flasks with a standardized bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.
-
Include a growth control flask without any antibiotic.
-
Incubate the flasks in a shaking incubator at 35°C ± 2°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto MHA to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the logical flow of validation, the following diagrams are provided.
Experimental workflow for validating this compound activity.
Logical flow for the validation of a novel antibiotic.
Conclusion
This compound, with its distinct mechanism of action, represents a promising candidate for combating antibiotic-resistant bacteria. While comprehensive data from clinical isolates are needed for a definitive assessment, the framework and comparative data presented in this guide offer a robust starting point for researchers and drug development professionals. The provided experimental protocols will ensure that future studies on this compound can be conducted in a standardized manner, allowing for meaningful comparisons with existing antibiotics. Continued investigation into the pyrrolomycin class is warranted to fully elucidate its therapeutic potential in an era of increasing antimicrobial resistance.
References
- 1. mjima.org [mjima.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant <i>Staphylococcus aureus</i> (MRSA) from Sub- Himalyan Center - Journal of Laboratory Physicians [jlabphy.org]
- 7. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Baseline Methicillin-Resistant Staphylococcus aureus Isolates Recovered from Phase IV Clinical Trial for Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High rate of linezolid intermediate susceptibility and resistance among enteric vancomycin-resistant Enterococcus (VRE) recovered from hospitalized patients actively screened for VRE colonization | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 13. Optimizing the Dosing Regimens of Daptomycin Based on the Susceptible Dose-Dependent Breakpoint against Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multicenter Study of High-Dose Daptomycin for Treatment of Enterococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. contagionlive.com [contagionlive.com]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. facm.ucl.ac.be [facm.ucl.ac.be]
- 19. Structural Changes and Differentially Expressed Genes in Pseudomonas aeruginosa Exposed to Meropenem-Ciprofloxacin Combination - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolomycin B: A Potential Alternative to Vancomycin for Vancomycin-Intermediate S. aureus (VISA) Infections
A comparative analysis of the in-vitro efficacy and mechanism of action of Pyrrolomycin B against vancomycin-intermediate Staphylococcus aureus (VISA) reveals its potential as a promising therapeutic alternative. While direct comparative studies on this compound against VISA are limited, data on related pyrrolomycin compounds and their potent activity against S. aureus suggest a significant advantage over vancomycin in overcoming intermediate resistance.
Vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant clinical challenge due to its reduced susceptibility to vancomycin, a last-resort antibiotic for serious Gram-positive infections. The VISA phenotype is often characterized by a thickened cell wall, which is thought to trap vancomycin and prevent it from reaching its target. The VISA strain Mu50 (ATCC 700699), for instance, exhibits a vancomycin Minimum Inhibitory Concentration (MIC) of 8 μg/mL.[1][2] This necessitates the exploration of novel antimicrobial agents with different mechanisms of action.
Comparative Efficacy: Pyrrolomycins vs. Vancomycin
To illustrate the potential of the pyrrolomycin class against resistant S. aureus, the following table summarizes available MIC data for a synthetic pyrrolomycin analogue against a VISA strain and compares it with the known MIC of vancomycin against the well-characterized VISA strain Mu50.
| Antibiotic | Bacterial Strain | MIC (μg/mL) |
| Synthetic Pyrrolomycin Analogue | Vancomycin-Intermediate S. aureus (VISA) | 0.0313 |
| Vancomycin | S. aureus Mu50 (VISA, ATCC 700699) | 8[1][2] |
Mechanism of Action: A Different Approach to Bacterial Killing
Unlike vancomycin, which inhibits cell wall synthesis, pyrrolomycins act as protonophores. They disrupt the bacterial cell membrane's proton gradient, leading to membrane depolarization and the uncoupling of oxidative phosphorylation. This distinct mechanism of action is a key advantage, as it is not affected by the thickened cell wall characteristic of VISA strains.
References
- 1. Reduced Vancomycin Susceptibility in Staphylococcus aureus, Including Vancomycin-Intermediate and Heterogeneous Vancomycin-Intermediate Strains: Resistance Mechanisms, Laboratory Detection, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VISA, hetero-VISA and VRSA: The end of the vancomycin era? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrrolomycin B and Other Pyrrole-Based Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The ever-escalating crisis of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Among the promising candidates are the pyrrole-based antibiotics, a class of natural and synthetic compounds characterized by a substituted pyrrole ring. This guide provides a detailed head-to-head comparison of Pyrrolomycin B with other notable pyrrole-based antibiotics, focusing on their antibacterial performance, mechanism of action, and toxicity, supported by experimental data.
Introduction to Pyrrolomycins
Pyrrolomycins are a family of polyhalogenated pyrrole-containing natural products isolated from various Streptomyces species.[1][2] They exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiproliferative effects.[3] Key structural features of pyrrolomycins include a high degree of halogenation and, in some cases, a nitro group on the pyrrole ring, which are crucial for their biological activity.[1][4]
Comparative Antibacterial Activity
The antibacterial efficacy of various pyrrolomycins and other pyrrole-based antibiotics is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates a more potent antibiotic.
This compound demonstrates potent activity, particularly against Gram-positive bacteria.[1] Its activity is comparable to Pyrrolomycin A, although Pyrrolomycin A is generally more active against Gram-negative bacteria.[1][3] Other members of the pyrrolomycin family, such as C, D, and E, are also primarily active against Gram-positive pathogens.[1] Pyrrolomycin D, in particular, has been shown to be one of the most potent natural pyrrolomycins, with very low MIC values against staphylococci.[3][5] Dioxapyrrolomycin also shows strong activity against Gram-positive bacteria.[1][3]
Below is a summary of the reported MIC values for this compound and other selected pyrrole-based antibiotics against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrrole-Based Antibiotics (in µM)
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| This compound | 0.28 - 0.56 | - | 35.11 | - | [1] |
| Pyrrolomycin A | 0.55 - 17.29 | - | 69.1 | - | [1] |
| Pyrrolomycin C | 0.61 | Sensitive | Inactive | - | [1][5] |
| Pyrrolomycin D | ≤0.002 - 0.069 | Sensitive | 4.34 - 34.78 | - | [1][3][5] |
| Dioxapyrrolomycin | 0.077 - 0.64 | - | - | - | [1] |
| Pyrrolnitrin | 0.89 (vs. Streptomyces) | - | - | - | [1] |
| Marinopyrrole A | Potent vs. MRSA | - | - | - | [2] |
Note: MIC values can vary depending on the specific strain and the experimental conditions. The data presented is a summary from multiple sources for comparative purposes.
Mechanism of Action: Protonophores and Membrane Depolarization
Recent studies have elucidated the mechanism of action for pyrrolomycins, revealing them to be potent protonophores.[5][6][7] They act by inserting into the bacterial cell membrane and disrupting the proton motive force. This dissipation of the proton gradient across the membrane leads to a collapse of the membrane potential, uncoupling of oxidative phosphorylation, and ultimately, bacterial cell death.[6] This mechanism is distinct from many clinically used antibiotics that target cell wall synthesis, protein synthesis, or DNA replication.
The protonophoric activity of pyrrolomycins explains their broad-spectrum activity and potent bactericidal effects.[5] The efficiency of this process is influenced by the chemical structure of the individual pyrrolomycin, including the degree and type of halogenation.[1]
Caption: Mechanism of action of Pyrrolomycins as protonophores.
In Vivo Efficacy and Toxicity
While many pyrrolomycins exhibit potent in vitro activity, their development into clinical therapeutics has been hampered by toxicity concerns.[5] For instance, Dioxapyrrolomycin was found to be highly toxic in mice, with an oral LD50 of 13 mg/kg.[1] Pyrrolomycins C and D also showed significant toxicity, with LD50 values of 50 mg/kg and 20 mg/kg (i.p. in mice), respectively.[1][3] In contrast, this compound appears to be less toxic, with a reported LD50 of about 100 mg/kg (i.p. in mice).[1][3] This suggests a more favorable therapeutic window for this compound compared to some of its close analogs.
Table 2: Acute Toxicity of Selected Pyrrolomycins in Mice
| Antibiotic | LD50 (mg/kg) | Route of Administration | Reference(s) |
| This compound | ~100 | Intraperitoneal | [1][3] |
| Pyrrolomycin A | 21.2 | Intraperitoneal | [1][3] |
| Pyrrolomycin C | 50 | - | [1][3] |
| Pyrrolomycin D | 20 | Intraperitoneal | [1][3][5] |
| Dioxapyrrolomycin | 13 | Oral | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.
Methodology:
-
Preparation of Antibiotic Stock Solutions: The pyrrole-based antibiotic is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum density (approximately 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible growth (i.e., no turbidity) as observed by the naked eye or with the aid of a plate reader.
References
- 1. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Anti-Biofilm Potential of Pyrrolomycin B on Diverse Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-biofilm capabilities of Pyrrolomycin B and its analogs. Drawing from available experimental data, we objectively assess its performance against other alternatives and offer detailed methodologies for key experiments to support further research and development in the pursuit of novel anti-biofilm agents.
Executive Summary
Biofilm formation on various surfaces, particularly in clinical and industrial settings, poses a significant challenge due to its inherent resistance to conventional antimicrobial agents. The pyrrolomycin family of natural products has emerged as a promising class of compounds with potent anti-biofilm properties. This guide focuses on this compound and its closely related derivatives, summarizing their efficacy, mechanism of action, and performance on different materials. While specific quantitative data for this compound is limited in the current literature, the extensive research on its analogs provides a strong basis for validating its potential as a valuable anti-biofilm agent. The primary mechanism of action for pyrrolomycins is their function as protonophores, disrupting the bacterial cell membrane's proton gradient, a mode of action that is less likely to induce resistance compared to antibiotics with specific molecular targets.
Performance Comparison of Pyrrolomycins Against Bacterial Biofilms
The anti-biofilm activity of pyrrolomycins has been predominantly studied against Staphylococcus aureus, a notorious biofilm-forming pathogen. The following tables summarize the available quantitative data for various pyrrolomycin derivatives.
Table 1: Anti-Biofilm Activity of Pyrrolomycin Derivatives against Staphylococcus aureus Biofilms on Polystyrene Surfaces
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference Strain(s) |
| Pyrrolomycin C | 1.5 | 62.8 - 78.5 | S. aureus ATCC 29213, ATCC 25923, clinical isolates |
| Pyrrolomycin D | 1.5 | 70.0 - 84.5 | S. aureus ATCC 29213, ATCC 25923, clinical isolates |
| Pyrrolomycin F1 | 1.5 | 68.3 - 87.0 | S. aureus ATCC 29213, ATCC 25923, clinical isolates |
| Pyrrolomycin F2a | 1.5 | 75.3 - 84.5 | S. aureus ATCC 29213, ATCC 25923, clinical isolates |
| Pyrrolomycin F2b | 1.5 | 75.8 - 84.5 | S. aureus ATCC 29213, ATCC 25923, clinical isolates |
| Pyrrolomycin F3 | 1.5 | 76.5 - 87.5 | S. aureus ATCC 29213, ATCC 25923, clinical isolates |
| Synthetic Derivative I | 1.5 | 68.5 - 89.0 | S. aureus ATCC 29213, ATCC 25923, clinical isolates |
| Synthetic Derivative II | 1.5 | 67.9 - 86.7 | S. aureus ATCC 29213, ATCC 25923, clinical isolates |
| Synthetic Derivative III | 1.5 | 67.3 - 84.4 | S. aureus ATCC 29213, ATCC 25923, clinical isolates |
| Fluorinated Pyrrolomycin 4 | 8 | Kills associated cells | S. aureus |
Data compiled from studies primarily utilizing MTT assays to determine biofilm viability after treatment.[1][2]
Table 2: Minimum Inhibitory Concentrations (MICs) of Pyrrolomycins against Planktonic Bacteria
| Compound | S. aureus (µM) | E. coli (µM) | P. aeruginosa (µM) |
| Pyrrolomycin A | 0.55 - 69.1 | 0.55 - 69.1 | - |
| This compound | 0.28 - 35.11 | - | - |
| Pyrrolomycin D | ≤0.002 | 4.34 - 34.78 | - |
Note: The anti-biofilm activity is often observed at concentrations higher than the MIC for planktonic bacteria.[3]
Performance on Different Surfaces
While the majority of studies have been conducted on polystyrene microtiter plates, there is evidence of the efficacy of pyrrolomycins on other materials. One study demonstrated the anti-biofilm activity of pyrrolomycin derivatives against S. aureus biofilms formed on glass discs , showing a significant reduction in viable bacterial counts.[1] This suggests that the anti-biofilm effect is not limited to a single surface type and warrants further investigation on medically relevant materials such as titanium, stainless steel, and various polymers used in catheters and other medical devices.
Mechanism of Action: A Protonophore-Based Approach
The primary antibacterial and anti-biofilm mechanism of pyrrolomycins is their activity as protonophores.[4] They insert into the bacterial cell membrane and disrupt the proton motive force by shuttling protons across the membrane. This dissipation of the proton gradient has several detrimental effects on the bacterial cell, including:
-
Inhibition of ATP synthesis: The proton gradient is essential for ATP synthase to produce ATP.
-
Disruption of transport processes: Many nutrient uptake and waste efflux systems are coupled to the proton motive force.
-
Impaired motility: Flagellar motion is driven by the flow of protons.
This non-specific targeting of the cell membrane is advantageous as it is less likely to lead to the development of resistance compared to antibiotics that have a single, specific molecular target.
dot
Caption: this compound acts as a protonophore, disrupting the proton motive force across the bacterial cell membrane.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay is used to quantify the ability of a compound to inhibit biofilm formation.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a suitable broth medium (e.g., Tryptic Soy Broth supplemented with 1% glucose) and incubate overnight at 37°C.
-
Preparation of Bacterial Suspension: Dilute the overnight culture in fresh medium to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Treatment Application: In a 96-well flat-bottomed polystyrene plate, add 100 µL of the bacterial suspension to each well. Add 100 µL of the test compound (this compound or other agents) at various concentrations. Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate statically for 24-48 hours at 37°C.
-
Washing: Carefully discard the medium and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells three times with distilled water.
-
Solubilization: Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Bacteria Treated with Pyrrolomycin B versus Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Pyrrolomycin B and other well-characterized antibiotics on bacteria. Due to the limited availability of public transcriptomic data for this compound, its effects are inferred based on the known mechanism of action of closely related pyrrolomycins, which function as protonophores. This guide contrasts these inferred effects with the experimentally determined transcriptomic responses to oxacillin (a cell wall synthesis inhibitor) and ciprofloxacin (a DNA replication inhibitor) in Staphylococcus aureus.
Overview of Transcriptomic Responses
The following table summarizes the key transcriptomic responses of Staphylococcus aureus to this compound (inferred), oxacillin, and ciprofloxacin. This provides a high-level comparison of how these antibiotics, with their distinct mechanisms of action, impact bacterial gene expression.
| Feature | This compound (Inferred as a Protonophore) | Oxacillin (Cell Wall Synthesis Inhibitor) | Ciprofloxacin (DNA Replication Inhibitor) |
| Primary Mechanism | Disrupts proton motive force, leading to membrane depolarization and ATP depletion. | Inhibits penicillin-binding proteins (PBPs), blocking peptidoglycan synthesis. | Inhibits DNA gyrase and topoisomerase IV, preventing DNA replication. |
| Key Affected Pathways | - ATP synthesis - Ion transport - pH homeostasis - General stress responses | - Cell wall biosynthesis and stress response (e.g., vraSR regulon) - Peptidoglycan metabolism | - DNA repair (SOS response) - Efflux pump activity (e.g., norA, norB) - Downregulation of metabolism and translation |
| Signature Gene Expression Changes | Upregulation of genes related to ATP generation, ion pumps, and stress proteins. | Upregulation of genes involved in cell wall synthesis and repair, and stress response genes. | Upregulation of DNA repair genes and efflux pumps; downregulation of genes for translation and energy metabolism.[1][2][3] |
Detailed Comparison of Differentially Expressed Genes and Pathways
While a comprehensive list of differentially expressed genes (DEGs) for this compound is not available, this section provides a more detailed look at the known transcriptomic impact of oxacillin and ciprofloxacin on Staphylococcus aureus.
| Antibiotic | Upregulated Genes/Pathways | Downregulated Genes/Pathways | Supporting Evidence |
| Oxacillin | - Cell Wall Stress Regulons: vraR, vraS and other genes in the VraSR regulon. - Peptidoglycan Biosynthesis: Genes involved in cell wall precursor synthesis. - General Stress Response: Heat shock proteins, proteases. | - Potentially genes related to non-essential metabolic processes to conserve energy for survival. | Transcriptomic profiling of MRSA treated with oxacillin has shown upregulation of genes involved in cell wall metabolism and stress responses.[4] The GEO dataset GSE193395 provides data on MRSA response to oxacillin, indicating significant changes in gene expression related to carbohydrate utilization.[5] |
| Ciprofloxacin | - Efflux Pumps: norA, norB, norC, mdeA.[3][4] - DNA Repair (SOS Response): Genes involved in DNA repair mechanisms. - Amino Acid Biosynthesis & Transport [1] | - Translation: Genes related to ribosomal proteins. - Metabolism: Genes involved in carbohydrate, fat, and energy metabolism.[1] - Nucleotide Synthesis [1] | Studies have shown that ciprofloxacin treatment in S. aureus leads to the upregulation of efflux pump genes, which is a key resistance mechanism.[2][3] Transcriptome analysis of ciprofloxacin-tolerant mutants revealed downregulation of genes related to translation and metabolism.[1] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for understanding the comparative effects of these antibiotics.
Caption: Inferred signaling pathway of this compound.
Caption: Signaling pathway of Oxacillin in S. aureus.
Caption: Signaling pathway of Ciprofloxacin in S. aureus.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Gene Expression of norA and norB Gene in Ciproflaxin and Levofloxacin Resistant Staphylococcus aureus [archrazi.areeo.ac.ir]
- 4. Associations between resistance phenotype and gene expression in response to serial exposure to oxacillin and ciprofloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pyrrolomycin B: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pyrrolomycin B, an antibiotic, requires careful consideration for its disposal due to its potential bioactivity and hazardous nature. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, aligning with best practices for laboratory chemical waste management.
It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for this compound before proceeding with any disposal protocol. Regulations can vary by location, and the SDS will contain specific hazard information and disposal recommendations from the manufacturer.
Core Principles of this compound Disposal
Given that this compound is an antibiotic and may possess cytotoxic properties, it should be managed as hazardous chemical waste.[1][2] The primary goal is to prevent its release into the environment, where it could contribute to antibiotic resistance or harm aquatic life.[3]
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, always wear appropriate PPE. This includes, but is not limited to:
-
Nitrile gloves (or other chemically resistant gloves)[4]
-
Safety goggles or a face shield[4]
-
A lab coat[5]
2. Waste Segregation: Proper segregation of waste is crucial to prevent accidental mixing of incompatible chemicals and to ensure correct disposal pathways.
-
Solid Waste:
-
Liquid Waste:
-
Stock solutions of this compound should be collected in a dedicated, sealed, and properly labeled container for hazardous chemical waste.[1][8] Do not pour stock solutions down the drain.[7]
-
Contaminated media containing this compound should also be treated as chemical waste.[1] While autoclaving can inactivate some antibiotics, it is not always effective and should not be relied upon for stock solutions.[1]
-
-
Sharps Waste:
-
Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing cytotoxic or hazardous chemical waste.[2]
-
3. Labeling and Storage: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Cytotoxic")
-
The date of accumulation
-
The name of the principal investigator or lab contact
Store the sealed waste containers in a designated, secure area away from general lab traffic until they are collected by your institution's EHS personnel.
Quantitative Data Summary
| Waste Type | Container Type | Disposal Pathway | Key Precautions |
| Solid this compound Waste | Labeled, sealed, leak-proof hazardous waste container | Incineration via certified hazardous waste vendor | Avoid creating dust. |
| Liquid this compound Waste | Labeled, sealed, leak-proof hazardous waste container | Incineration via certified hazardous waste vendor | Do not mix with other waste streams unless permitted by EHS. Do not drain dispose. |
| Contaminated Sharps | Labeled, puncture-resistant sharps container | Incineration via certified hazardous waste vendor | Do not overfill the container. |
| Contaminated Labware | Decontaminate if possible, or dispose as solid waste | Follow institutional guidelines | If not fully decontaminated, treat as hazardous waste. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with your institutional safety resources, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling Pyrrolomycin B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Pyrrolomycin B, a potent chlorinated nitro-pyrrole antibiotic. Given the absence of a formal Safety Data Sheet (SDS), this guide synthesizes available data on its known toxicological properties and handling procedures for structurally related compounds to establish best-practice safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound and its analogs are potent biological agents with demonstrated cytotoxicity.[1][2] Due to its high potency, it should be handled with a high degree of caution to prevent accidental exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemically resistant, powder-free | To provide a primary and secondary barrier against skin contact. |
| Eye Protection | Safety Goggles with Side Shields | ANSI Z87.1 certified | To protect eyes from splashes of solutions or airborne particles. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the compound as a dry powder to prevent inhalation. |
Important Note: Always work with this compound within a certified chemical fume hood to minimize inhalation exposure.
Safe Handling and Operational Plan
A systematic approach is essential when working with potent compounds like this compound. The following step-by-step operational plan should be followed.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocols Mentioned in Literature:
-
Dissolution: In synthetic procedures for related compounds, solvents such as anhydrous dichloromethane, diethyl ether, and dimethylformamide have been used.[3] For biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent.
-
Storage: Store this compound in a cool, dry, and dark place. Aliquots in a suitable solvent should be stored at -20°C or -80°C to maintain stability.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination Procedure:
-
Surface Decontamination: Wipe all surfaces that have come into contact with this compound with a 70% ethanol solution, followed by a suitable laboratory disinfectant.
-
Spill Management:
-
For small spills of solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.
-
For spills of the solid compound, carefully cover with a damp paper towel to avoid raising dust, then gently scoop the material into a hazardous waste container.
-
Disposal Plan:
All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
| Waste Stream | Disposal Container |
| Solid Waste | Labeled hazardous waste container for solids |
| (e.g., contaminated gloves, weigh boats, paper towels) | |
| Liquid Waste | Labeled hazardous waste container for liquids |
| (e.g., stock solutions, unused dilutions) | |
| Sharps | Puncture-proof sharps container |
| (e.g., contaminated pipette tips, needles) |
Important: Do not dispose of this compound or its waste down the drain. Antibiotic waste in wastewater can contribute to the development of antibiotic-resistant bacteria.[4]
Toxicological and Physicochemical Data Summary
While a comprehensive SDS is not available, the following data has been compiled from scientific literature.
Toxicity Data:
| Compound | Organism | Route | LD50 |
| Pyrrolomycin A | Mouse | Intraperitoneal | 21.2 mg/kg |
| This compound | Mouse | Intraperitoneal | ~100 mg/kg |
| Pyrrolomycin D | Mouse | Intraperitoneal | 20 mg/kg |
Source: Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins
Physicochemical Properties:
| Property | Value | Notes |
| Molecular Formula | C11H5Cl3N2O3 | |
| Appearance | Yellow solid | Based on analogs.[3] |
| Solubility | Soluble in DMSO, Dichloromethane | Based on experimental use.[3] |
Logical Relationship of Safety Measures
Caption: Hierarchy of controls for managing risks associated with this compound.
By adhering to these guidelines, researchers can minimize the risks associated with handling the potent antibiotic this compound and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal of hazardous materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
